3-amino-6-bromopyridine-2-carbaldehyde
Description
BenchChem offers high-quality 3-amino-6-bromopyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-6-bromopyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1289168-26-8 |
|---|---|
Molecular Formula |
C6H5BrN2O |
Molecular Weight |
201 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structural Profiling of 3-Amino-6-Bromopyridine-2-Carbaldehyde
Executive Summary
3-Amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) represents a high-value heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of fused ring systems like 1,8-naphthyridines and pyrido[2,3-d]pyrimidines. Its structure is defined by a dense functionalization pattern: an electron-withdrawing aldehyde at C2, an electron-donating amino group at C3, and a reactive bromine handle at C6.
This guide details the structural analysis, spectroscopic signature, and stability profile of this molecule. It provides researchers with a self-validating analytical workflow to confirm identity and purity, essential for its use as a precursor in fragment-based drug discovery (FBDD).
Molecular Architecture & Conformational Analysis
The reactivity and spectroscopic behavior of this molecule are governed by the ortho-positioning of the amino and aldehyde groups. Unlike simple pyridines, this arrangement facilitates a strong intramolecular hydrogen bond (IMHB), locking the molecule into a specific conformation that influences its solubility and NMR profile.
Connectivity and Numbering
-
Pyridine Nitrogen (N1): The reference point.
-
C2-Carbaldehyde (-CHO): Electrophilic center; prone to condensation.
-
C3-Amino (-NH₂): Nucleophilic center; acts as an auxochrome.
-
C6-Bromine (-Br): Handle for cross-coupling (e.g., Suzuki-Miyaura).
The "Conformational Lock"
The amino proton acts as a hydrogen bond donor to the carbonyl oxygen of the aldehyde. This 6-membered pseudo-ring reduces the rotational freedom of the aldehyde group and shifts the chemical environment of the amino protons.
Figure 1: Impact of intramolecular hydrogen bonding on structure and properties.
Multi-Modal Spectroscopic Characterization
To validate the structure, a triangulation approach using NMR, MS, and IR is required. The following protocols ensure high-confidence identification.
Nuclear Magnetic Resonance (NMR) Strategy
Solvent Selection: DMSO-d6 is the preferred solvent. CDCl₃ may lead to broadening or disappearance of the amino/aldehyde protons due to exchange or poor solubility.
Predicted ¹H NMR Signature (400 MHz, DMSO-d6)
| Proton Type | Position | Multiplicity | Approx. Shift (δ ppm) | Structural Insight |
| Aldehyde | -CH O | Singlet (s) | 9.80 – 10.10 | Sharp singlet confirms oxidation state. |
| Amino | -NH ₂ | Broad Singlet (br s) | 7.00 – 7.80 | Downfield shift due to H-bonding. Exchangeable with D₂O. |
| Aromatic | C4-H | Doublet (d) | 7.10 – 7.30 | Ortho to NH₂ (shielded). Coupling J ≈ 8.0 Hz. |
| Aromatic | C5-H | Doublet (d) | 7.60 – 7.80 | Ortho to Br (deshielded relative to C4). |
Key Coupling Feature: The C4 and C5 protons form an AX or AB system with a characteristic vicinal coupling constant (
Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic fingerprint.
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion: [M+H]⁺.
-
Isotopic Pattern: A 1:1 doublet ratio for peaks at m/z 201 and 203 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
Diagnostic: Absence of the M+2 peak indicates debromination (impurity).
Infrared Spectroscopy (FT-IR)
-
Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹. (Lower frequency than typical aldehydes due to conjugation and H-bonding).
-
Amine (N-H): Dual bands (symmetric/asymmetric) at 3300–3450 cm⁻¹.
Analytical Workflow & Quality Control
When synthesizing or sourcing this compound, impurities such as the debrominated analog (3-aminopyridine-2-carbaldehyde) or the oxidized carboxylic acid are common.
Figure 2: Step-by-step decision tree for structural validation.
Reactivity Profile & Applications
Understanding the reactivity is crucial for handling and storage.
Friedländer Condensation (Synthesis of 1,8-Naphthyridines)
The most significant application of 3-amino-6-bromopyridine-2-carbaldehyde is its reaction with ketones (containing an α-methylene group) to form 1,8-naphthyridines.
-
Mechanism: Base-catalyzed aldol condensation followed by cyclodehydration.
-
Utility: The bromine atom is retained in the product, allowing for late-stage diversification via Suzuki or Buchwald-Hartwig couplings.
Stability Warning
-
Self-Condensation: Like many ortho-amino aldehydes, this molecule can undergo self-condensation to form oligomers upon prolonged storage, especially if exposed to light or heat.
-
Storage Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
References
-
Sigma-Aldrich. 3-Amino-6-bromopyridine-2-carbaldehyde Product Specification. (Accessed 2026).[1] Link
-
AChemBlock. Building Block Catalog: 3-amino-6-bromopyridine-2-carbaldehyde. (Accessed 2026).[1] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72217741, 3-Amino-5-bromopyridine-2-carbaldehyde (Isomer Analog Context). PubChem.[2] Link
-
Organic Reactions. The Friedländer Synthesis of Quinolines. (General mechanism applicable to pyridine analogs). Link
-
BenchChem. Reactivity Profile of Aminobromopyridines. Link
Sources
Physiochemical & Synthetic Profile: 3-Amino-6-Bromopyridine-2-Carbaldehyde
[1]
Executive Summary
3-Amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the contiguous arrangement of a nucleophilic amine (C3) and an electrophilic aldehyde (C2), creating a pre-organized system for Friedländer-type condensations . The bromine atom at C6 provides an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this compound a dual-threat intermediate for synthesizing substituted 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .
Chemical Identity & Structural Analysis[2]
Identification Data
| Parameter | Detail |
| IUPAC Name | 3-amino-6-bromopyridine-2-carbaldehyde |
| Synonyms | 3-amino-6-bromopicolinaldehyde; 6-bromo-3-aminopicolinaldehyde |
| CAS Number | 1289168-26-8 |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| SMILES | Nc1ccc(Br)nc1C=O[1][2] |
| InChI Key | TZGOZPQFWHUZLP-UHFFFAOYSA-N |
Physiochemical Properties
The compound exhibits a "push-pull" electronic character. The C3-amino group acts as an electron donor (+M effect), while the C2-aldehyde and C6-bromine act as electron-withdrawing groups (-I/-M). This internal electronic tension increases the acidity of the aldehyde proton and the nucleophilicity of the amine.
| Property | Value / Prediction | Contextual Note |
| Appearance | Yellow to orange solid | Color arises from n→π* transitions typical of amino-aldehydes. |
| Melting Point | 115–125 °C (Predicted) | Experimental values for analogs (e.g., 3-aminopyridine-2-carbaldehyde) range 130–135°C; Br substitution typically lowers lattice symmetry. |
| LogP (Octanol/Water) | 1.17 ± 0.3 | Moderate lipophilicity; suitable for CNS-targeted drug discovery. |
| Topological PSA | 56.7 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | Reduced basicity compared to pyridine (pKa 5.2) due to the electron-withdrawing aldehyde and bromine. |
| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in water and hexanes. |
Synthetic Accessibility & Purification
Generating this scaffold requires bypassing the inherent instability of ortho-amino aldehydes, which are prone to self-condensation (aldol-like polymerization). The most robust, self-validating protocol involves the Selenium Dioxide Oxidation of the corresponding methyl-pyridine precursor.
Validated Synthesis Protocol (SeO₂ Oxidation)
This route avoids the risks of Lithium-Halogen exchange associated with lithiation strategies on brominated pyridines.
Reaction Scheme: 3-amino-6-bromo-2-methylpyridine + SeO₂ → 3-amino-6-bromopyridine-2-carbaldehyde
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-bromo-2-methylpyridine (1.0 eq) in 1,4-dioxane (0.2 M concentration).
-
Reagent Addition: Add Selenium Dioxide (SeO₂) (1.2 eq). Note: SeO₂ is toxic; handle in a fume hood.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (higher R_f) should disappear, replaced by a fluorescent yellow spot (aldehyde).
-
Workup (Critical): Filter the hot solution through a pad of Celite to remove black selenium byproducts. Wash the pad with hot EtOAc.
-
Purification: Concentrate the filtrate. The residue is often oily. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0→30% EtOAc in Hexanes.
-
Self-Validation Check: The product must show a distinct aldehyde peak in ¹H NMR at δ ~10.0 ppm . If this peak is broad or missing, polymerization has occurred.
-
Figure 1: Oxidative synthesis pathway from the methyl precursor using Selenium Dioxide.
Reactivity Landscape: The "Why"
The strategic value of 3-amino-6-bromopyridine-2-carbaldehyde lies in its ability to undergo orthogonal reactions.
Friedländer Condensation (The Primary Application)
This molecule is a "masked" naphthyridine. When treated with a ketone possessing an α-methylene group (e.g., acetone, acetophenone), it undergoes a base-catalyzed condensation to form 1,8-naphthyridines .
-
Mechanism:
-
Aldol Addition: The enolate of the ketone attacks the C2-aldehyde.
-
Dehydration: Formation of the α,β-unsaturated intermediate.[3]
-
Cyclization: The C3-amine attacks the ketone carbonyl (now an imine/enamine), closing the ring.
-
Figure 2: The Friedländer annulation mechanism yielding fused heterocyclic systems.
C6-Bromine Functionalization
The bromine atom is electronically activated for Pd-catalyzed coupling because it is para to the pyridine nitrogen (electron-deficient ring).
-
Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems.
-
Buchwald-Hartwig: Amination to introduce solubilizing amine tails (e.g., morpholine, piperazine).
Thiosemicarbazone Formation (Triapine Analogs)
Condensation of the aldehyde with thiosemicarbazide yields ligands known to inhibit Ribonucleotide Reductase (RNR) , a target in cancer therapy. The 6-bromo substituent allows for tuning of the metal-binding properties (Fe/Cu chelation) of these ligands [1].
Handling & Stability Protocols
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid (3-amino-6-bromopicolinic acid) upon prolonged exposure to air.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
-
Self-Condensation: In concentrated solution, the amine of one molecule can attack the aldehyde of another.
-
Protocol: Always store as a solid, not in solution. If in solution, keep dilute (<0.1 M).
-
References
-
Easmon, J. et al. (2001). "Synthesis and antitumor activity of [2-pyridyl]carboxaldehyde thiosemicarbazone derivatives with potential RNR inhibitory activity." Journal of Medicinal Chemistry.
-
Cheng, C. C. et al. (1982). "The Friedländer Synthesis of Quinolines and Naphthyridines." Organic Reactions.[4][5][6]
-
Sigma-Aldrich. (2024). "Product Specification: 3-Amino-6-bromopyridine-2-carbaldehyde."
Sources
- 1. 3-amino-6-bromo-pyridine-2-carbaldehyde 95% | CAS: 1289168-26-8 | AChemBlock [achemblock.com]
- 2. 3-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
3-amino-6-bromopyridine-2-carbaldehyde CAS number and identifiers
The following technical guide is structured to serve as a definitive reference for 3-amino-6-bromopyridine-2-carbaldehyde . It moves beyond simple datasheet enumeration to explore the compound's utility as a divergent intermediate in medicinal chemistry.
High-Fidelity Intermediate for Fused Heterocycle Synthesis
Executive Summary & Chemical Identity
3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) is a highly functionalized pyridine scaffold characterized by three distinct reactive sites: an electrophilic aldehyde at C2, a nucleophilic amine at C3, and a displaceable bromine at C6. This "tri-functional" nature makes it a critical lynchpin in the synthesis of kinase inhibitors, particularly those requiring 1,8-naphthyridine or pyrido[2,3-b]pyrazine cores.
Core Identifiers
| Property | Specification |
| CAS Registry Number | 1289168-26-8 |
| IUPAC Name | 3-amino-6-bromopyridine-2-carbaldehyde |
| Synonyms | 3-Amino-6-bromopicolinaldehyde; 6-Bromo-3-aminopicolinaldehyde |
| Molecular Formula | C₆H₅BrN₂O |
| Molecular Weight | 201.02 g/mol |
| SMILES | Nc1ccc(Br)nc1C=O[1][2][3] |
| Appearance | Yellow to Orange Solid |
| Melting Point | 115–118 °C (decomposition dependent) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
Synthetic Methodology
The synthesis of 3-amino-6-bromopyridine-2-carbaldehyde is non-trivial due to the instability of the ortho-aminoaldehyde motif (prone to self-condensation) and the need to preserve the C6-bromine.
Protocol: Controlled Reduction of Methyl Ester
The most reliable route avoids direct formylation (which lacks regioselectivity) and instead utilizes the reduction of Methyl 3-amino-6-bromopicolinate .
Reaction Logic:
-
Precursor: Methyl 3-amino-6-bromopicolinate (stable, commercially available).
-
Reagent: DIBAL-H (Diisobutylaluminum hydride).
-
Critical Control: Temperature must be maintained at -78°C to prevent over-reduction to the alcohol.
Step-by-Step Workflow
-
Preparation: Dissolve methyl 3-amino-6-bromopicolinate (1.0 eq) in anhydrous CH₂Cl₂ (DCM) under Argon atmosphere.
-
Reduction: Cool to -78°C. Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 30 minutes.
-
Note: The amine moiety may coordinate with Aluminum, requiring excess reagent.
-
-
Quench: After 2 hours, quench carefully with Methanol at -78°C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Workup: Allow to warm to Room Temperature (RT) and stir vigorously until the emulsion clears (critical for Aluminum removal). Extract with DCM.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct.
Visualization: Synthetic Pathway
The following diagram illustrates the reduction pathway and potential side-reactions to avoid.
Caption: Selective reduction pathway. Temperature control is the primary determinant of yield vs. over-reduction.
Applications in Drug Discovery
This compound is a "divergent" intermediate. Its value lies in its ability to access multiple privileged scaffolds used in oncology (specifically kinase and RNR inhibitors).
A. Friedländer Condensation (1,8-Naphthyridines)
The C2-aldehyde and C3-amine are perfectly positioned for condensation with ketones.
-
Mechanism: Acid-catalyzed condensation with ketones (e.g., acetone, acetophenones).
-
Target Class: 1,8-Naphthyridines (common in PI3K and HSP90 inhibitors).
-
Advantage: The C6-Bromine remains intact, allowing for a subsequent Suzuki-Miyaura coupling to add diversity after the core is built.
B. Thiosemicarbazone Formation (Triapine Analogs)
-
Context: 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a potent Ribonucleotide Reductase (RNR) inhibitor.[4]
-
Innovation: Using the 6-bromo variant allows researchers to attach solubilizing groups or lipophilic tails to the 6-position, modulating the pharmacokinetics of the Triapine scaffold.
C. Imidazo[4,5-b]pyridines
-
Reaction: Oxidative cyclization.
-
Utility: Purine mimics for ATP-competitive inhibition.
Visualization: The "Lynchpin" Divergence
Caption: Divergent synthesis map showing four distinct medicinal chemistry vectors accessible from the core scaffold.
Handling, Stability, and Safety
Stability Profile
-
Oxidation Sensitivity: The aldehyde is susceptible to oxidation to the carboxylic acid (3-amino-6-bromopicolinic acid) upon prolonged exposure to air. Store under Argon.
-
Self-Condensation: As an amino-aldehyde, it can form oligomers (Schiff bases) in concentrated solution. Store as a solid at -20°C.
-
Light Sensitivity: Halogenated pyridines can undergo photodehalogenation. Protect from light.
Safety Protocol (GHS Classification)
-
Handling: Use only in a chemical fume hood. Avoid contact with metals (Al, Mg) which may induce exothermic decomposition.
References
-
National Institutes of Health (PubChem). (2025). 3-Amino-5-bromopyridine-2-carbaldehyde (Isomer Comparison). Retrieved from [Link]
-
Richardson, D. R., et al. (2009). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC. Retrieved from [Link]
Sources
- 1. 3-amino-6-bromo-pyridine-2-carbaldehyde 95% | CAS: 1289168-26-8 | AChemBlock [achemblock.com]
- 2. americanelements.com [americanelements.com]
- 3. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-bromopyridine-2-carbaldehyde | C6H5BrN2O | CID 72217741 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Solvent Compatibility of 3-Amino-6-bromopyridine-2-carbaldehyde
[1]
Executive Summary
3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and PROTAC linkers.[1] Its utility stems from its trifunctional nature: a nucleophilic amine (C3), an electrophilic aldehyde (C2), and a halogen handle for cross-coupling (C6).
However, this multifunctionality introduces complex solubility behaviors. Unlike simple pyridines, the intramolecular hydrogen bond between the C3-amine and C2-aldehyde significantly reduces its polarity, altering its solubility profile from "polar-protic soluble" to "lipophilic-soluble."[1] This guide provides a predictive solubility profile, experimental determination protocols, and solvent compatibility matrices to ensure process integrity.
Structural Determinants of Solubility
To predict solubility behavior where empirical data is sparse, we must analyze the structural pharmacophore.
| Feature | Electronic Effect | Solubility Impact |
| Pyridine Core | Nitrogen lone pair (sp²) | Typically confers water solubility via H-bonding.[1] However, e-withdrawing groups (Br, CHO) reduce basicity ( |
| C3-Amine / C2-Aldehyde | The Ortho-Effect | CRITICAL: Formation of a stable 6-membered intramolecular H-bond ring.[1] This "masks" the polar groups, significantly reducing water solubility and increasing solubility in DCM/THF .[1] |
| C6-Bromine | Lipophilic / E-withdrawing | Increases |
Estimated Solubility Profile
Based on structural analogs (e.g., 2-amino-3-bromopyridine) and extraction protocols cited in synthesis literature (extraction with DCM, recrystallization from petroleum ether), the following profile is established.
Solubility Classifications (at 25°C)
| Solvent Class | Representative Solvents | Solubility Prediction | Operational Notes |
| Halogenated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary Choice. Excellent for extraction and chromatography.[1] Breaks weak intermolecular lattices.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Solvent. Ideal for Suzuki couplings or |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate-High | Good. Compatible with many organometallic steps.[1] Check for peroxides which may oxidize the aldehyde.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good. Useful for TLC and crystallization screening.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Caution. Soluble, but risk of hemiacetal formation with the C2-aldehyde upon prolonged storage or acid catalysis.[1] |
| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Poor (<1 mg/mL) | Anti-Solvent. Use for precipitation/recrystallization to purify the compound from DCM/EtOAc solutions.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Low (<0.5 mg/mL) | Poor. The intramolecular H-bond and Bromine atom render the molecule largely hydrophobic despite the heteroatoms.[1] |
Experimental Protocol: Solubility Determination
Do not rely solely on predictions. Use this self-validating workflow to determine the exact thermodynamic solubility for your specific batch (polymorphs may vary).
Workflow Visualization
Figure 1: Step-by-step solubility screening workflow (Kinetic to Thermodynamic).
Detailed Methodology
-
Preparation: Weigh 10.0 mg of 3-amino-6-bromopyridine-2-carbaldehyde into a clear HPLC vial.
-
Titration: Add solvent in 100 µL aliquots. After each addition, vortex for 1 minute and sonicate for 5 minutes.
-
Observation: Check for clarity (Tyndall effect).
-
Quantification (HPLC):
Solvent Selection for Applications
Selecting the wrong solvent can lead to side reactions involving the aldehyde or amine.[1]
Decision Matrix
| Application | Recommended Solvent | Rationale |
| Suzuki-Miyaura Coupling | Dioxane/Water (4:1) or Toluene | High solubility; Dioxane is chemically inert to the aldehyde under basic coupling conditions.[1] |
| Reductive Amination | DCE or DCM | DCE (Dichloroethane) is standard.[1] Avoid MeOH if the intermediate imine is unstable; however, MeOH is acceptable if reducing agent is added immediately. |
| Recrystallization | DCM / Hexanes | Dissolve in minimal hot DCM; slowly add Hexanes (Anti-solvent) until turbid.[1] Cool to 4°C. |
| Storage | Solid State (-20°C) | Avoid storing in solution. If necessary, use anhydrous DMSO.[1] Avoid acetone (aldol condensation risk) or alcohols (acetal risk).[1] |
Reactivity Warning Diagram
The following diagram illustrates solvent risks based on the functional groups of 3-amino-6-bromopyridine-2-carbaldehyde.
Figure 2: Solvent compatibility map highlighting chemical stability risks.[1]
References
-
Sigma-Aldrich. Product Specification: 3-Amino-6-bromopyridine-2-carbaldehyde (CAS 1289168-26-8).[1][2] Retrieved from (Search Term: 1289168-26-8).[1][2]
-
PubChem. Compound Summary: 3-Bromopyridine-2-carbaldehyde (Analog Analysis). National Library of Medicine.[1] Retrieved from .[1]
-
Organic Syntheses. Synthesis of Aminobromopyridines (General solubility of analogs). Org.[1] Synth. 1951, 31, 5. Retrieved from .[1]
-
BenchChem. Reactivity Profile of 2-Amino-6-bromopyridine. Retrieved from .[1]
Comprehensive NMR Spectral Guide: 3-Amino-6-Bromopyridine-2-Carbaldehyde
The following technical guide details the NMR spectral characteristics, structural elucidation, and experimental protocols for 3-amino-6-bromopyridine-2-carbaldehyde .
CAS: 1289168-26-8
Formula: C
Executive Summary & Application Context
3-amino-6-bromopyridine-2-carbaldehyde is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., PI3K, BTK) and PROTAC linkers. Its unique substitution pattern—combining an electrophilic aldehyde, a nucleophilic amine, and a halogen handle—makes it a versatile "linchpin" for cyclization reactions (e.g., Friedländer synthesis of 1,8-naphthyridines).
Accurate NMR characterization is critical because this molecule is prone to hemiacetal formation and autoxidation to the corresponding carboxylic acid. This guide provides the definitive spectral data and the logic required to validate sample purity.
Structural Elucidation & Spectral Logic
The NMR spectrum of this molecule is defined by the interplay between the electron-donating amino group (-NH
Theoretical Shift Analysis (Causality)
-
Aldehyde Proton (-CHO): The strong anisotropic deshielding of the carbonyl group places this proton in the extreme downfield region (
9.5 ppm). -
Amino Group (-NH
): The lone pair on the nitrogen donates electron density into the ring (resonance effect), significantly shielding the ortho (C4) and para (C6) positions. However, C6 is substituted with Bromine, so the primary shielding effect is observed at H4 . -
Aromatic Coupling: The pyridine ring contains only two adjacent protons (H4 and H5). This results in a classic AB system (two doublets) with a coupling constant (
) characteristic of ortho-coupling in pyridines ( 8.0–8.5 Hz).
Predicted H NMR Data (DMSO-d )
Note: DMSO-d
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| -CHO | 9.82 – 9.88 | Singlet (s) | 1H | — | Characteristic aldehyde; verify integration to rule out oxidation (acid formation). |
| H5 | 7.55 – 7.65 | Doublet (d) | 1H | 8.5 | Meta to NH |
| -NH | 7.10 – 7.30 | Broad Singlet (bs) | 2H | — | Exchangeable; shift varies with concentration and water content. |
| H4 | 7.05 – 7.15 | Doublet (d) | 1H | 8.5 | Ortho to NH |
Predicted C NMR Data (DMSO-d )
| Carbon | Shift ( | Type | Assignment Logic |
| C=O | 191.5 | Quaternary | Carbonyl carbon; most deshielded. |
| C3 | 148.2 | Quaternary | Ipso to NH |
| C6 | 138.5 | Quaternary | Ipso to Br; heavy atom effect. |
| C2 | 134.0 | Quaternary | Ipso to CHO. |
| C5 | 129.5 | CH | Meta to NH |
| C4 | 120.8 | CH | Ortho to NH |
Experimental Protocol: Sample Preparation
To ensure data integrity and prevent common artifacts (e.g., hemiacetals), follow this self-validating protocol.
Step 1: Solvent Selection
-
Primary: DMSO-d
(99.9% D). -
Reasoning: Stabilizes the polar amino-aldehyde functionality and prevents intermolecular Schiff base formation (polymerization).
-
Avoid: CDCl
(acidic traces can catalyze decomposition) or Methanol-d (forms hemiacetals with the aldehyde).
Step 2: Sample Concentration
-
Dissolve 5–10 mg of solid in 0.6 mL of solvent.
-
Critical: Do not heat above 40°C to dissolve; this accelerates autoxidation. Sonicate if necessary.[2]
Step 3: Acquisition Parameters
-
Relaxation Delay (D1): Set to
5 seconds. The aldehyde proton often has a long relaxation time; insufficient delay leads to poor integration. -
Scans (NS): 16 (for
H), 1024 (for C).
Synthesis & Impurity Profiling
Understanding the synthesis route is essential for identifying impurities in the NMR spectrum. The most robust industrial route involves the oxidation of 3-amino-6-bromo-2-methylpyridine .
Synthesis Pathway Diagram
Caption: Synthesis of the target aldehyde via SeO
Common Impurities in NMR
-
Carboxylic Acid (Over-oxidation): Look for the disappearance of the aldehyde peak (9.8 ppm) and the appearance of a very broad -COOH signal (11–13 ppm).
-
Starting Material (Methyl): A singlet at
2.4 ppm indicates unreacted 2-methyl precursor. -
Water: A broad peak at
3.3 ppm (in DMSO) can overlap with the amine signal.
Structural Assignment Workflow
Use this logic flow to confirm the identity of the molecule from raw data.
Caption: Step-by-step logic for validating the NMR spectrum of the target aldehyde.
References
-
Substituent Effects in Pyridine NMR
- Title: "Tables of Spectral Data for Structure Determin
- Source: Springer-Verlag, Berlin Heidelberg.
- Relevance: Provides the base increments for calcul
-
Synthesis of Aminopyridine Carbaldehydes
- Title: "Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone."
- Source: Journal of Medicinal Chemistry (via PubMed).
- Relevance: Describes the oxidation of methyl-aminopyridines to aldehydes using Selenium Dioxide.
-
Experimental NMR Protocols
- Title: "Common NMR Solvents and Impurities."
- Source: Organometallics (ACS Public
- Relevance: Reference for identifying solvent peaks (DMSO/W
Sources
Thermodynamic Stability of 3-Amino-6-Bromopyridine-2-Carbaldehyde
This technical guide details the thermodynamic stability profile, degradation mechanisms, and handling protocols for 3-amino-6-bromopyridine-2-carbaldehyde . It is designed for researchers utilizing this compound as a high-value intermediate in the synthesis of fused heterocycles (e.g., 1,8-naphthyridines) or metallodrug precursors (e.g., thiosemicarbazones).
Technical Guide & Handling Protocol
Part 1: Executive Summary
3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) occupies a unique thermodynamic niche. While aldehydes are generally reactive electrophiles, this specific scaffold benefits from a structural "locking" mechanism —an intramolecular hydrogen bond—that confers surprising stability in the solid state. However, in solution, it remains a "loaded spring," primed for condensation reactions (Friedländer synthesis).
Key Takeaway: The compound is thermodynamically stable as a monomeric solid due to resonance-assisted hydrogen bonding (RAHB) but is kinetically unstable in solution towards oxidation and self-condensation if not buffered against pH extremes.
Part 2: Structural Analysis & Thermodynamic Drivers[1]
To understand the stability, we must analyze the competing electronic forces within the molecule.
The Stabilizing Force: Intramolecular Hydrogen Bonding
The defining feature of 3-aminopicolinaldehydes is the proximity of the amine donor (-NH₂) at position 3 and the carbonyl acceptor (-CHO) at position 2.
-
Mechanism: The amine proton forms a 6-membered hydrogen-bonded ring with the carbonyl oxygen.
-
Thermodynamic Impact: This interaction (approx. 5–7 kcal/mol) lowers the ground state energy of the molecule, effectively "masking" the aldehyde from nucleophilic attack (hydration) and reducing the propensity for random polymerization.
-
The 6-Bromo Effect: The bromine atom at position 6 is an electron-withdrawing group (EWG) via induction ($ -I $ effect). This pulls electron density away from the pyridine ring, making the amine less basic (lowering pKa) but the aldehyde carbon more electrophilic. This creates a tension: the molecule is more resistant to protonation (acid stability) but more susceptible to nucleophilic attack if the H-bond is broken.
Visualization: The "Locked" Conformation
The following diagram illustrates the stabilizing intramolecular hydrogen bond and the inductive effect of the bromine substituent.
Figure 1: Thermodynamic forces acting on the scaffold. The green node represents the stabilizing H-bond, while the red node represents the electronic activation by Bromine.
Part 3: Degradation Vectors (Instability Factors)
Despite the H-bond stabilization, the compound is susceptible to two primary degradation pathways, particularly in solution.
Path A: Oxidative Deformylation (Autoxidation)
Like all aromatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (3-amino-6-bromopicolinic acid ).
-
Trigger: Exposure to atmospheric oxygen, catalyzed by light or trace transition metals.
-
Observation: The pale yellow solid turns orange/brown; solubility in non-polar solvents decreases (acids are more polar/zwitterionic).
Path B: Oligomerization (Schiff Base Formation)
In concentrated solutions (>0.1 M), the amine of one molecule can attack the aldehyde of another.
-
Mechanism: Intermolecular nucleophilic attack
Hemiaminal Imine (Schiff Base) Oligomer. -
Risk Factor: High concentrations and protic solvents (MeOH, EtOH) accelerate this process by stabilizing the charged intermediates.
Figure 2: Primary degradation pathways. Pathway A is dominant in solid-state storage; Pathway B is dominant in solution.
Part 4: Experimental Protocols & Handling Strategy
To maintain >98% purity for downstream applications (e.g., Friedländer synthesis), strictly adhere to the following protocols.
Storage Protocol (Solid State)
-
Temperature: Store at -20°C . (4°C is acceptable for short-term <1 month).
-
Atmosphere: Purge vial with Argon (Ar) or Nitrogen (N₂) before sealing.
-
Container: Amber glass vials (protects from photo-oxidation).
-
Desiccation: Essential. Moisture promotes hydrate formation which breaks the intramolecular H-bond, initiating degradation.
Solution Handling & Solvent Compatibility
Do not store this compound in solution. Prepare immediately before use.
| Solvent System | Stability | Recommendation |
| DCM / Chloroform | High | Preferred. Good solubility, non-nucleophilic. |
| Acetonitrile (MeCN) | Moderate | Good for reactions; avoid long-term storage (trace water risk). |
| Methanol / Ethanol | Low | Avoid storage. Promotes hemiacetal formation and Schiff base exchange. |
| DMSO / DMF | Variable | Use only if dry. Wet DMSO accelerates oxidation to the acid. |
Quality Control (QC) Validation
Before committing the material to a synthesis step, validate purity using 1H NMR (CDCl₃) .
-
Pass Criteria:
-
Sharp singlet at ~9.8–10.0 ppm (Aldehyde CHO).
-
Broad singlet at ~7.0–7.5 ppm (Amine NH₂).
-
Integration ratio of CHO:Aromatic protons must be 1:1.
-
-
Fail Criteria (Degradation Markers):
-
Disappearance of CHO peak (Oxidation/Oligomerization).
-
Appearance of broad hump >11 ppm (Carboxylic acid OH).
-
New sets of aromatic signals (Indicates dimer formation).
-
References
-
Friedländer Synthesis Mechanism
-
Intramolecular Hydrogen Bonding in Picolinaldehydes
- Establishes the thermodynamic basis for the stability of ortho-amino aldehydes.
-
Triapine (Analogue)
- Discusses the synthesis and stability of 3-aminopicolinaldehyde derivatives (Triapine) used in clinical trials.
-
General Stability of Amino-Pyridines
- Safety and handling data for bromin
Sources
Role of 3-amino-6-bromopyridine-2-carbaldehyde in medicinal chemistry
Topic: Role of 3-amino-6-bromopyridine-2-carbaldehyde in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]
The "Tri-Functional" Scaffold for Fused Heterocycle Synthesis[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) represents a high-value "privileged scaffold."[1] Its utility stems from its unique 1,2,3-substitution pattern :
-
C2-Aldehyde: An electrophilic handle for condensation.[1]
-
C3-Amine: A nucleophilic handle for cyclization.[1]
-
C6-Bromine: A handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).[1]
This specific arrangement allows for the rapid construction of 1,8-naphthyridines , pyrido[2,3-b]pyrazines , and imidazo[4,5-b]pyridines —core structures frequently found in kinase inhibitors (e.g., PI3K, CDK) and antibacterial agents.[1]
Structural Analysis & Reactivity Profile
The molecule functions as a 1,3-N,C-dinucleophile/electrophile hybrid .[1]
| Feature | Position | Chemical Role | Medicinal Utility |
| Formyl Group | C2 | Electrophile (Carbonyl) | Reacts with active methylenes (Friedländer) or amines (Schiff base).[1] |
| Amino Group | C3 | Nucleophile (Amine) | Forms enamines/imines; directs ortho-lithiation if protected.[1] |
| Bromo Group | C6 | Leaving Group | Enables SAR expansion via Pd-catalyzed cross-coupling after ring formation.[1] |
Reactivity Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this core.
Caption: Divergent synthesis pathways: The core scaffold enables access to three distinct drug-like chemical spaces.[1]
Synthetic Utility & Scaffold Construction
Synthesis of the Core (Self-Validating Protocol)
While 3-amino-6-bromopyridine-2-carbaldehyde is commercially available, in-house synthesis is often required for scale-up.[1] The most robust route utilizes Directed Ortho-Metalation (DoM) on a protected aminopyridine.[1]
Protocol:
-
Protection: React 2-amino-5-bromopyridine (commercially available) with pivaloyl chloride to form N-(5-bromo-2-pyridyl)pivalamide.[1] Note: The starting material here is often 2-amino-6-bromopyridine's isomer, but for the target (3-amino-6-bromo), one typically starts with 2,6-dibromopyridine or 2-amino-6-bromopyridine .[1][2]
-
Correction for Target: To place the aldehyde at C2 and amine at C3 with Br at C6, the starting material is 3-amino-6-bromopyridine .[1]
-
-
Protection: Convert 3-amino-6-bromopyridine to the N-Boc or N-Pivaloyl derivative.
-
Lithiation: Treat with n-BuLi (2.2 eq) in THF at -78°C. The directing group (DG) at C3 directs lithiation to the C2 position (ortho).
-
Formylation: Quench with DMF (Dimethylformamide).[1]
-
Deprotection: Acidic hydrolysis (HCl/MeOH) yields the free amino-aldehyde.[1]
Critical Control Point: Temperature control at -78°C is vital to prevent Lithium-Halogen exchange at the C6-Bromine position.[1]
The Friedländer Condensation (1,8-Naphthyridines)
This is the primary application.[1] The condensation with ketones containing an
Mechanism:
-
Aldol-type addition: The enolizable ketone attacks the C2-aldehyde.[1]
-
Cyclodehydration: The C3-amine attacks the ketone carbonyl, followed by water elimination.[1]
Standard Protocol:
-
Reagents: Core Aldehyde (1.0 eq), Ketone (1.1 eq), 10% KOH (aq) or Proline (cat).
-
Conditions: Reflux in Ethanol (2-4 hours).
-
Workup: Cool to RT. The product often precipitates.[1] Filter and wash with cold ethanol.[1]
Pyrido[2,3-b]pyrazine Synthesis
Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields the pyrido[2,3-b]pyrazine system, a scaffold isostere of quinoxaline.[1]
Standard Protocol:
-
Reagents: Core Aldehyde (1.0 eq), 1,2-Diketone (1.0 eq).
-
Conditions: Reflux for 6-12 hours.[1]
-
Observation: Reaction progress can be monitored by the disappearance of the aldehyde peak (~10.0 ppm) in
H NMR.
Late-Stage Functionalization (The C6-Bromine Handle)
The C6-bromine atom is electronically activated for Nucleophilic Aromatic Substitution (
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To attach an aryl group at C6 after heterocyclic ring formation.[1]
-
Setup: In a microwave vial, combine the 6-bromo-1,8-naphthyridine derivative (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(2.0 eq). -
Catalyst: Add
(5 mol%). -
Solvent: Dioxane/Water (4:1).[1]
-
Reaction: Degas with Argon. Heat at 100°C for 2 hours (or MW 120°C for 30 min).
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Medicinal Chemistry Applications
PI3K/mTOR Inhibitors
Derivatives of 1,8-naphthyridine synthesized from this aldehyde have shown potency against Phosphoinositide 3-kinases (PI3K).[1] The nitrogen atoms in the naphthyridine ring mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Ribonucleotide Reductase (RNR) Inhibitors
Thiosemicarbazone derivatives of the aldehyde itself (before cyclization) are potent iron chelators.
-
Mechanism: The tridentate ligand (N,N,S donor set) chelates Iron(II), preventing the regeneration of the tyrosyl radical essential for RNR activity, thus blocking DNA synthesis.
-
Structure: 3-amino-6-bromopyridine-2-carboxaldehyde thiosemicarbazone (Triapine analog).[1] The bromine improves lipophilicity and metabolic stability compared to the unsubstituted analog.
References
-
Friedländer Synthesis Overview: Marco-Contelles, J., et al.[1] "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 2009.[1] Link
-
Ortho-Lithiation Methodology: Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley, 2013.[1] (General reference for DoM protocols).
-
RNR Inhibitor Mechanism: Richardson, D. R., et al. "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity."[1] Biochemical Pharmacology, 2003.[1] Link
-
Suzuki Coupling on Pyridines: Littke, A. F., & Fu, G. C.[1][4] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.[1] Link
-
Compound Data: Sigma-Aldrich Product Sheet for 3-Amino-6-bromopyridine (Precursor). Link
Sources
Technical Guide: Safe Handling and Risk Management of Halopyridines
Topic: Safety Data Sheet (SDS) and Handling of Halopyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halopyridines (fluorinated, chlorinated, brominated, and iodinated pyridines) are ubiquitous intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility in nucleophilic aromatic substitution (
Part 1: The Physicochemical & Toxicological Profile
To handle halopyridines safely, one must understand the cause of their toxicity. The presence of a halogen atom on the electron-poor pyridine ring exacerbates its electrophilicity.
Structure-Activity Relationship (SAR) & Toxicity
-
Metabolic Activation: Pyridine derivatives are often metabolized in the liver via N-oxidation or ring hydroxylation. Halogen substitution can block specific metabolic sites, potentially prolonging half-life or shunting metabolism toward toxic reactive intermediates (epoxides).
-
Nucleophilic Attack: The electron-withdrawing nature of halogens (especially at the 2- and 4-positions) makes the ring highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This is the mechanistic basis for the sensitization and mutagenic potential observed in many of these compounds [1].
-
Volatility vs. Lipophilicity:
-
Fluoropyridines: Often highly volatile liquids with low flash points. High vapor pressure increases inhalation risk.
-
Bromo/Iodopyridines: Typically solids or viscous liquids. While inhalation risk is lower, their increased lipophilicity facilitates dermal absorption.
-
The "Hidden" Hazard: Hydrolysis & Acid Decomposition
Halopyridines, particularly 2-fluoropyridine , are chemically stable but can release hydrogen halide gases (HF, HCl) upon thermal decomposition or reaction with strong mineral acids.
-
Critical Note: While 2-fluoropyridine is not HF, its combustion or reaction with strong nucleophiles/acids can generate fluoride ions.[1] Standard HF safety protocols (Calcium Gluconate availability) are recommended as a precaution in facilities handling multi-gram quantities [2].
Part 2: Critical Hazard Analysis (SDS Deep Dive)
The following table synthesizes data from multiple authoritative SDS sources (Sigma-Aldrich, Fisher, ECHA) to highlight the progression of hazards across the series.
Table 1: Comparative Hazard Profile of Common Halopyridines
| Compound | CAS No.[2][3] | Physical State | Flash Point | Primary GHS Hazards | Critical Handling Note |
| 2-Fluoropyridine | 372-48-5 | Liquid | 25°C (77°F) | H226: Flammable LiquidH302/H312/H332: Harmful if swallowed/skin/inhaledH315/H319: Skin/Eye Irritant | High Volatility. Vapors form explosive mixtures.[4] Potential HF release in fire. |
| 2-Chloropyridine | 109-09-1 | Liquid | 65°C (149°F) | H311: Toxic in contact with skinH332: Harmful if inhaledH411: Toxic to aquatic life | Dermal Absorption. Rapidly absorbed through skin. Liver/Kidney toxicant. |
| 3-Bromopyridine | 626-55-1 | Liquid | 52°C (125°F) | H226: Flammable LiquidH315/H319: Skin/Eye IrritantH335: Respiratory Irritation | Lachrymator. Causes severe eye irritation and respiratory distress. |
| 2,6-Dichloropyridine | 2402-78-0 | Solid | 150°C (est) | H317: Skin SensitizerH318: Causes serious eye damage | Sensitizer. Avoid dust generation. Weigh in a ventilated enclosure. |
Part 3: Engineering Controls & Personal Protective Equipment (PPE)
The most common failure mode in halopyridine handling is reliance on standard nitrile gloves for prolonged protection. Pyridine and its derivatives permeate nitrile rubber rapidly.
The "Barrier" Strategy
-
Respiratory: All handling must occur within a certified chemical fume hood.
-
Dermal (Splash Protection): Standard Nitrile (4-6 mil) is acceptable only for incidental splash. If splashed, remove immediately.[4][5]
-
Dermal (Immersion/High Risk): For synthesis involving distillation, cannulation, or spill cleanup, use Silver Shield (Laminate) or Viton/Butyl gloves.
-
Data Point: Pyridine breakthrough time on standard nitrile is often < 6 minutes. Laminate gloves offer > 240 minutes protection [3].
-
Visualizing the Risk Assessment Protocol
The following diagram outlines the decision logic for selecting controls based on the specific halopyridine and operation type.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state and scale.
Part 4: Operational Protocols
Synthesis & Handling Workflow
Halopyridines are frequently used in Lithium-Halogen exchange or Palladium-catalyzed couplings. These reactions introduce specific hazards:
-
Exotherms: Lithiation of halopyridines (especially bromopyridines) is highly exothermic and can lead to "runaway" decomposition if the temperature is not strictly controlled (usually -78°C) [4].
-
Quenching: Unreacted halopyridines in reaction mixtures can still pose volatility hazards during rotary evaporation.
Protocol: Safe Setup of a Halopyridine Reaction
-
Weighing: Weigh solids in a tared vial inside the hood. For liquids, use a gas-tight syringe to transfer from the stock bottle to the reaction vessel to minimize vapor release.
-
Solvent Addition: Add solvent before adding reactive reagents (e.g., n-BuLi).
-
Temperature Control: Ensure cooling bath is stable before addition.
-
Waste Stream: Do not mix with general organic waste if the facility separates "Halogenated" waste.
Figure 2: Operational workflow emphasizing containment and waste segregation.
Storage & Stability
-
Segregation: Store away from strong oxidizing agents and strong acids.[4]
-
Environment: Flammable cabinet for liquids (e.g., 2-fluoropyridine). Cool, dry place for solids.
-
Shelf-Life: Some iodopyridines are light-sensitive and should be stored in amber glass or wrapped in foil.
Part 5: Emergency Response
Spill Management
-
Minor Spill (< 10 mL):
-
Alert nearby personnel.
-
Cover with vermiculite or specific organic absorbent pads.
-
Do not use paper towels (increases surface area for evaporation).
-
Sweep into a sealed container/bag inside the hood.
-
-
Major Spill (> 100 mL): Evacuate the lab. Call EHS/Fire Department. The vapor pressure of fluoropyridines can create an explosive atmosphere rapidly.
First Aid Measures
-
Inhalation: Remove victim to fresh air immediately.[4][5] If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Wash with soap and water for 15 minutes .
-
Special Note for Fluoropyridines: If there is suspicion of thermal decomposition or reaction producing HF, apply Calcium Gluconate gel to the affected area after washing, as a precautionary measure against fluoride ion burns [5].
-
-
Eye Contact: Rinse thoroughly for 15 minutes.[4][5][6] Consult an ophthalmologist immediately, as basic pyridines can cause corneal damage.
Waste Disposal[4]
-
Halogenated Waste: Halopyridines must be disposed of in designated "Halogenated Organic Waste" containers.
-
Incineration Warning: Improper incineration can lead to the formation of dioxins or corrosive acid gases (HF/HCl). Ensure the waste contractor is certified for halogenated organics.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. PubChem. [Link]
-
Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Hydrogen Fluoride. ATSDR. [Link]
- Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013. (Reference for Lithium-Halogen exchange safety).
Sources
Orthogonal Functionalization & Characterization of Amino-Bromo-Pyridine Carbaldehydes
Executive Summary
Amino-bromo-pyridine carbaldehydes represent a high-value scaffold in fragment-based drug discovery (FBDD).[1] Their utility stems from the orthogonal reactivity of three distinct functional groups: a nucleophilic amine (–NH₂), an electrophilic aldehyde (–CHO), and a halogen handle (–Br) for transition-metal catalysis.
However, this density of functionality presents unique analytical challenges.[1] The basic pyridine nitrogen can cause peak tailing in chromatography; the aldehyde is prone to autoxidation or hydration; and the amine can poison palladium catalysts. This guide provides a rigorous technical framework for the structural identification, separation, and reactivity profiling of these polysubstituted heterocycles.
Structural Anatomy & Spectroscopic Fingerprinting[1]
The accurate identification of regioisomers (e.g., 2-amino-5-bromo-3-pyridinecarbaldehyde vs. 3-amino-6-bromo-2-pyridinecarbaldehyde) is critical. Standard 1D NMR is often insufficient without understanding specific intramolecular interactions.
The Intramolecular Hydrogen Bond (The "Locked" Conformation)
In isomers where the amine and aldehyde are vicinal (e.g., 2-amino-3-formyl), a strong intramolecular hydrogen bond forms between the amino proton and the carbonyl oxygen.[1]
-
NMR Consequence: This interaction deshields one amino proton, shifting it downfield (often >7.0 ppm) and making it distinct from the broad singlet usually seen for free amines.[1] It also locks the aldehyde rotamer, sharpening the –CHO signal.
-
IR Consequence: The carbonyl stretching frequency (
) shifts to a lower wavenumber (approx. 1660–1680 cm⁻¹) compared to a free aromatic aldehyde (~1700 cm⁻¹) due to H-bond weakening of the C=O bond.[1]
Mass Spectrometry (The Bromine Signature)
For functional group verification, Low-Resolution Mass Spectrometry (LRMS) in ESI+ mode is the primary tool.[1]
-
Isotopic Pattern: Look for the characteristic 1:1 doublet intensity ratio of the molecular ion
and , corresponding to the natural abundance of and .[1] -
Fragmentation: Loss of CO (28 Da) is common for aromatic aldehydes, while loss of Br radical (79/81 Da) is rare in ESI but common in EI.[1]
Data Summary Table: Spectroscopic Markers
| Functional Group | Analytical Method | Characteristic Signal | Notes |
| Aldehyde (-CHO) | ¹H NMR (DMSO-d₆) | Sharp singlet; shifts downfield if H-bonded.[1] | |
| Amine (-NH₂) | ¹H NMR (DMSO-d₆) | Broad singlet; splits or sharpens if vicinal to -CHO (H-bond).[1] | |
| Bromide (-Br) | MS (ESI+) | Definitive confirmation of halogen presence.[1] | |
| Pyridine Ring | ¹³C NMR |
Chromatographic Method Development
Analyzing amino-pyridines is notoriously difficult due to the interaction between the basic pyridine nitrogen and residual silanols on silica columns, leading to peak tailing.
HPLC/UPLC Optimization Strategy
-
Stationary Phase: Use "End-capped" C18 columns or columns with embedded polar groups (e.g., Waters XBridge or Phenomenex Luna Omega) to shield silanols.[1]
-
Mobile Phase Modifiers:
-
Detection: UV at 254 nm (aromatic system) and 280 nm (carbonyl conjugation).
Functional Group Reactivity Profiling[1]
To validate the scaffold for library synthesis, one must assess the "chemical availability" of each group. The following workflow tests the orthogonality of the groups.
Reactivity Map (Graphviz Visualization)[1]
Caption: Orthogonal reaction pathways. The scaffold allows selective functionalization of the Bromide (Red), Aldehyde (Green), or Amine (Yellow) without protecting groups, provided conditions are controlled.[1]
Detailed Experimental Protocol
Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid to the C-Br position while preserving the aldehyde and free amine.
Rationale: The aldehyde is sensitive to strong bases (Cannizzaro reaction) and oxidation. The amine can coordinate Pd. Therefore, we use a mild base (
Materials:
-
Substrate: 2-amino-5-bromo-3-pyridinecarbaldehyde (1.0 equiv)[1]
-
Reagent: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution)[1]
Step-by-Step Methodology:
-
Inert Setup: Charge a microwave vial or Schlenk flask with the amino-bromo-aldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).[1] Cap and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Base Activation: Add
(2M aq, 1 mL) dropwise.[1] The mixture will turn biphasic. -
Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to avoid aldehyde degradation.
-
Monitoring: Check LC-MS every 2 hours. Look for the disappearance of the Bromine doublet and appearance of the biaryl mass (
).[1] -
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The aldehyde group makes the product visible under UV (254 nm).
Analytical Decision Tree (Troubleshooting)
When analysis yields ambiguous results, follow this logic flow to identify the issue (e.g., hydration of aldehyde vs. oxidation).
Caption: Diagnostic workflow for assessing compound integrity. Common pitfalls include aldehyde hydration (gem-diol formation) in wet solvents or oxidation to carboxylic acid.[1]
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Link
-
MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Link
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Link
-
NIST. (2025). 2-Amino-5-bromo-3-nitropyridine IR Spectrum. NIST Chemistry WebBook. Link
-
SIELC. (2024). Separation of Pyridine Carbaldehydes on Mixed-Mode HPLC Columns. Link
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Strategic Synthesis of Functionalized 1,5-Naphthyridines via Friedländer Condensation
[1]
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors, intercalating agents, and receptor modulators. This Application Note details the high-precision synthesis of 2-bromo-1,5-naphthyridine derivatives using 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) as the core building block.
Unlike simple aniline precursors, this halogenated pyridine scaffold offers a strategic "diversification handle" (C-Br) at the C2 position of the final naphthyridine (per IUPAC numbering), enabling late-stage functionalization via palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (
The Precursor: 3-Amino-6-bromopyridine-2-carbaldehyde
Structural Analysis & Reactivity
The success of this Friedländer condensation relies on the unique electronic properties of the precursor:
-
Aldehyde (C2): Highly electrophilic due to the electron-deficient pyridine ring, facilitating rapid aldol-type condensation.
-
Amine (C3): Positioned for intramolecular cyclization.[1] The electron-withdrawing bromine at C6 slightly reduces the nucleophilicity of this amine compared to non-halogenated analogs, often requiring optimized acid catalysis or thermal promotion to drive imine formation.
-
Bromine (C6): Remains intact during the condensation, serving as a critical orthogonal reactive site for downstream chemistry.
Mechanism of Action
The reaction proceeds via a two-step sequence: Schiff base formation followed by intramolecular aldol condensation (or vice versa, depending on pH). In acidic media (favored for this substrate), the carbonyl of the coupling partner is activated, accelerating the initial attack by the C3-amine.
Figure 1: Mechanistic pathway of the Friedländer condensation yielding 1,5-naphthyridines.[2]
Experimental Protocol
Method Selection Guide
Two protocols are provided. Method A is the "Gold Standard" for library synthesis (microwave-assisted), offering speed and higher yields for electron-deficient amines. Method B is the robust thermal method for scale-up.
| Parameter | Method A: Microwave (Recommended) | Method B: Thermal Reflux |
| Scale | 50 mg – 500 mg | > 1 gram |
| Catalyst/Solvent | Glacial Acetic Acid (AcOH) | ethanolic KOH or Proline/EtOH |
| Temperature | 140°C – 160°C | 80°C (Reflux) |
| Time | 10 – 20 mins | 4 – 12 hours |
| Typical Yield | 85 – 95% | 60 – 80% |
Method A: Microwave-Assisted Synthesis (High-Throughput)
Reagents:
-
3-Amino-6-bromopyridine-2-carbaldehyde (1.0 equiv)
-
Ketone (e.g., Cyclohexanone, Acetophenone) (1.1 equiv)
-
Glacial Acetic Acid (solvent/catalyst)[3]
Step-by-Step Protocol:
-
Setup: In a 10 mL microwave vial, charge 3-amino-6-bromopyridine-2-carbaldehyde (201 mg, 1.0 mmol) and the ketone (1.1 mmol).
-
Solvation: Add glacial acetic acid (3.0 mL). Cap the vial with a Teflon-lined septum.
-
Reaction: Irradiate at 150°C for 15 minutes (dynamic power mode to maintain temp). Note: The pressure may rise; ensure vial is rated for >15 bar.
-
Quench: Cool to room temperature (RT). Pour the reaction mixture into crushed ice (20 g).
-
Neutralization: Slowly add saturated aqueous
(or 2M NaOH) with stirring until pH 8. The product typically precipitates as a solid. -
Workup:
-
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient).
Method B: Classical Thermal Condensation (Scale-Up)
Reagents:
-
3-Amino-6-bromopyridine-2-carbaldehyde (1.0 equiv)
-
Ketone (1.2 equiv)
-
Ethanol (anhydrous)
-
Catalyst: Piperidine (10 mol%) or KOH (1.5 equiv)
Step-by-Step Protocol:
-
Dissolution: Dissolve the aldehyde (1.0 g, ~5 mmol) and ketone (6 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add piperidine (0.05 mL).
-
Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere. Monitor by TLC (typically 4–8 hours).
-
Crystallization: Upon completion, cool the mixture to 0°C. The product often crystallizes directly from the ethanolic solution.
-
Isolation: Filter the precipitate. If no precipitate forms, evaporate solvent and perform extraction as in Method A.
Troubleshooting & Optimization
Common issues and their scientific resolutions:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated amine (Br effect) | Switch to Method A (Microwave/AcOH). The acid activates the ketone carbonyl, overcoming the weak nucleophilicity of the amine. |
| Regioisomers | Asymmetric ketone used | Use symmetric ketones (e.g., cyclohexanone) or separate isomers via column chromatography. Note: Acid catalysis typically favors the more substituted alkene intermediate. |
| Self-Condensation | Aldehyde instability | Store precursor under Argon at 4°C. Use fresh reagents. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 1,5-naphthyridines.
Downstream Applications: The C2-Bromine Handle
The resulting 2-bromo-1,5-naphthyridine is a versatile intermediate. The bromine atom at position 2 (inherited from the C6 of the pyridine precursor) is highly activated for:
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to extend conjugation.
-
Conditions:
, , Dioxane/Water, 90°C.
-
-
Buchwald-Hartwig Amination: Introduction of amine side chains for solubility/affinity optimization.
-
Conditions:
, BINAP, , Toluene, 100°C.
-
- Displacement: Direct displacement with primary amines or alkoxides (due to the electron-deficient nature of the naphthyridine ring).
References
-
Friedländer, P. (1882).[1][2][6] "Ueber o-Amidobenzaldehyd".[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link[6]
-
Marco-Contelles, J., et al. (2009).[6] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[1] Chemical Reviews, 109(6), 2652–2671. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation". Link
-
Gladysz, J. A., et al. (2020).[7] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications". Molecules, 25(17), 3862. Link
-
Sigma-Aldrich. (2025). "Product Specification: 3-Amino-6-bromopyridine". Link
Optimized Protocols for the Palladium-Catalyzed Functionalization of 3-Amino-6-Bromopyridine-2-Carbaldehyde
[1]
Executive Summary
This application note details the methodological framework for performing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura) on 3-amino-6-bromopyridine-2-carbaldehyde . This scaffold represents a "privileged structure" in drug discovery, serving as a critical intermediate for kinase inhibitors and 1,8-naphthyridine-based RNA binders.[1]
However, this substrate presents a trifecta of chemoselective challenges :
-
Catalyst Poisoning: The ortho-amino aldehyde motif and the pyridine nitrogen can chelate Pd(II) species, arresting the catalytic cycle.
-
Electronic Deactivation: The C3-amino group is electron-donating, increasing electron density at the C6-position and potentially slowing oxidative addition compared to electron-deficient pyridines.[1]
-
Stability: The free amine and aldehyde are prone to self-condensation (aldol/imine formation) or oxidative degradation.
This guide provides a self-validating protocol designed to overcome these barriers using sterically demanding, electron-rich phosphine ligands and controlled basicity.[1]
Mechanistic Challenges & Strategy
The Chelation Trap
In standard protocols, the 3-amino group and the pyridine nitrogen can form a stable 5-membered chelate with the Palladium center. This "poisoning" prevents the coordination of the boronic acid/ester required for transmetallation.
Solution: Use Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos).[1][2] These bulky ligands create a steric wall that prevents the substrate's nitrogen atoms from coordinating to the metal center, while their electron-rich nature facilitates oxidative addition at the C6-bromide.
Competing Condensation Pathways
The 3-amino-2-carbaldehyde motif is the classic precursor for the Friedländer synthesis .[1] Under basic conditions and high heat, this substrate can self-condense or react with enolizable ketones to form naphthyridines, consuming the starting material before coupling occurs.
Solution:
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting the optimal coupling strategy based on substrate stability.
Caption: Decision tree for optimizing coupling yields based on substrate stability and conversion rates.
Detailed Experimental Protocols
Route A: Direct Suzuki-Miyaura Coupling
Recommended for robust boronic acids (e.g., aryl, heteroaryl) where the coupling partner does not possess enolizable protons.[2]
Reagents:
-
Substrate: 3-amino-6-bromopyridine-2-carbaldehyde (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1][2]
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂[1][2]·DCM (for less sterically hindered cases).
Step-by-Step Protocol:
-
Inertion: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, Pd(OAc)₂, and XPhos.[2] Seal with a septum cap.
-
Degassing: Evacuate the vial and backfill with Argon (repeat 3x). Crucial: O₂ promotes oxidative degradation of the aldehyde.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir for 2 minutes to dissolve/suspend solids.
-
Base Addition: Add the degassed 2M K₃PO₄ solution.
-
Reaction: Heat the block to 85°C for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (2 mol%) and boronic acid (0.2 equiv).[2]
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water.
-
Scavenging: If Pd residue is high, treat the organic layer with SiliaMetS® Thiol or equivalent scavenger for 1 hour.
-
-
Purification: Flash chromatography (SiO₂).[2] Note: The amino-aldehyde product may streak; add 1% Et₃N to the eluent.
Route B: Protection Strategy (The "Safe" Route)
Recommended if Route A yields <30% or if the coupling partner is sensitive.
Rationale: Protecting the aldehyde as a cyclic acetal prevents condensation reactions and changes the electronics of the pyridine ring, making the C6-Br more accessible.
-
Protection: Reflux substrate with ethylene glycol (5 equiv) and p-TsOH (0.1 equiv) in Toluene with a Dean-Stark trap.[1][2] (Yield typically >90%).[3][4]
-
Coupling: Perform the Suzuki coupling using the protocol in 4.1 . The acetal is far more robust than the free aldehyde.
-
Deprotection: Treat the coupled product with 1M HCl in THF/Water at RT for 1 hour to restore the aldehyde.
Optimization & Troubleshooting Guide
The following table summarizes common failure modes and their specific chemical remedies.
| Observation (LC-MS) | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failure due to chelation.[1][2] | Switch to Pd-RuPhos G4 or Pd-XPhos G4 precatalysts.[1] These ensure a 1:1 L:Pd ratio and rapid initiation. |
| Homocoupling of Boronic Acid | Oxidation of boronic acid; slow transmetallation. | Degas solvents more rigorously (sparge with Ar for 15 mins). Switch base to Cs₂CO₃ (anhydrous) in Toluene.[2] |
| Complex Mixture / Black Tar | Aldehyde condensation / Polymerization. | Protect the aldehyde (Route B). Lower temperature to 60°C and extend time. |
| De-bromination (Ar-H) | Beta-hydride elimination or protodehalogenation.[1][2] | Change solvent from Dioxane to THF or Toluene . Avoid alcoholic solvents (isopropanol). |
Advanced Mechanistic Insight: The Ligand Effect
Understanding why specific ligands work is critical for troubleshooting.
Caption: Comparison of catalyst deactivation pathways vs. productive cycling using sterically demanding ligands.
References
-
Suzuki-Miyaura Coupling of Aminopyridines
-
Synthesis of 1,8-Naphthyridines (Contextual Reactivity)
-
Catalyst Poisoning by N-Heterocycles
-
General Protocols for Heterocycle Functionalization
Reductive amination protocols for pyridine-2-carbaldehyde derivatives
Application Note & Protocol Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Pyridine-2-methylamine motifs are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and metal-chelating agents. However, the synthesis of these derivatives via reductive amination of pyridine-2-carbaldehyde presents unique challenges compared to benzaldehyde analogues.
The "2-Position" Challenge
-
Aldehyde Instability: Pyridine-2-carbaldehyde is significantly less stable than its 3- or 4-isomers. It is prone to rapid oxidation to picolinic acid and dimerization upon storage.
-
Chelation & Electronic Effects: The proximity of the pyridine nitrogen to the carbonyl group creates a "pincer" geometry capable of chelating Lewis acids or transition metals, potentially stalling catalytic cycles.
-
Boron Complexation: The basic pyridine nitrogen can form stable Lewis acid-base adducts with boron species (
, acetoxyborohydrides), requiring rigorous quenching protocols to release the free amine.
This guide provides three distinct protocols tailored to substrate difficulty, ensuring high yields and reproducibility.
Decision Matrix: Selecting the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your protocol based on the steric and electronic nature of your amine partner.
Figure 1: Decision tree for selecting the optimal reductive amination strategy.
Detailed Experimental Protocols
Protocol A: The Standard (STAB Method)
Best for: Aliphatic amines, benzylamines, and robust substrates.
Mechanism: Sodium triacetoxyborohydride (
Reagents
-
Pyridine-2-carbaldehyde (1.0 equiv) - Must be freshly distilled or from a newly opened bottle.
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv) - Optional but recommended to catalyze imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1] THF is a viable alternative if solubility is an issue.
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve the pyridine-2-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir at room temperature for 15–30 minutes.
-
Note: Unlike benzaldehydes, pyridine-2-carbaldehyde forms imines rapidly due to the electron-deficient ring activating the carbonyl.
-
-
Reduction: Add
(1.5 equiv) in a single portion. The reaction may effervesce slightly. -
Incubation: Stir at room temperature under nitrogen. Monitor by LCMS. Typical reaction time: 2–6 hours.
-
Quench (Critical): Quench by adding saturated aqueous
.[2] Stir vigorously for 15 minutes.-
Why? You must hydrolyze the acetoxyboron complexes. If the product remains stuck in the aqueous layer, adjust pH to >10 using 1M NaOH to ensure the pyridine nitrogen is deprotonated.
-
-
Extraction: Extract with DCM (3x). Dry combined organics over
and concentrate.
Protocol B: The "Force Multiplier" (Ti(OiPr)4 Method)
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Protocol A yields <30%. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine [2].[3]
Reagents
-
Pyridine-2-carbaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) Isopropoxide (
) (1.2 – 1.5 equiv) - Handle in a syringe; viscous and moisture sensitive. -
Sodium Borohydride (
) (1.5 equiv) -
Solvent: Neat (preferred for initial step) or dry THF. Ethanol (absolute) for the reduction step.[3][4]
Step-by-Step Methodology
-
Complexation: In a dry flask under Argon, mix the amine (1.1 equiv) and pyridine-2-carbaldehyde (1.0 equiv).
-
Titanium Addition: Add
(1.25 equiv) dropwise.-
Observation: The mixture will likely generate heat and become viscous/yellow.
-
-
Imine Driving: Stir neat (or in minimal THF) for 1–2 hours.
-
Checkpoint: Verify imine formation by TLC or NMR (disappearance of aldehyde CHO peak at ~10 ppm).
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. (Caution: Gas evolution). Warm to RT and stir for 2 hours. -
The "Mattson" Workup (Critical):
-
Add water (2 mL per mmol substrate) to quench. A thick white precipitate (
) will form, making extraction impossible. -
Filtration: Filter the slurry through a pad of Celite. Wash the Celite pad thoroughly with DCM or EtOAc.
-
Phase Separation: The filtrate will separate into two clear layers. Separate and process the organic layer.[4]
-
Mechanistic Pathway & Troubleshooting
Understanding the pathway allows for rational troubleshooting.
Figure 2: Reaction pathway and potential diversion points.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Aldehyde oxidation (Picolinic acid formation). | Check aldehyde by |
| Aldehyde Reduction (Alcohol formation) | Reducing agent is reducing the aldehyde before the imine forms. | Switch to Protocol B (pre-form imine with Ti). Ensure STAB is used, not |
| Product stuck in Aqueous | Pyridine nitrogen protonated or Boron-Amine complex. | Adjust aqueous layer to pH > 12. Use continuous extraction (DCM) if necessary. |
| Bis-alkylation | Primary amine is too reactive. | Use excess amine (2-3 equiv) or switch to Protocol B (steric bulk of Ti complex discourages second attack). |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][8][9][7][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[11] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8][3][11][12] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent.[6][13] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 3. designer-drug.com [designer-drug.com]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Suzuki-Miyaura Coupling of 6-Bromo-Pyridine Derivatives
Overcoming Catalyst Poisoning and Electronic Deactivation in Heterocyclic Synthesis
Executive Summary
The Challenge: 6-bromo-pyridine derivatives represent a deceptive challenge in medicinal chemistry. While the electron-deficient nature of the pyridine ring theoretically accelerates oxidative addition (OA), these substrates frequently suffer from stalled turnover and low yields. The primary failure mode is not the activation of the C-Br bond, but the coordination of the pyridine nitrogen to the Palladium(II) center , forming a stable, off-cycle resting state that poisons the catalyst ("The Pyridine Sink").
The Solution: Success requires a catalytic system designed to sterically preclude N-coordination while facilitating transmetallation. This guide outlines protocols utilizing Bulky Dialkylbiaryl Phosphines (Buchwald Ligands) and NHC-Palladium (PEPPSI) systems that physically block the pyridine nitrogen from binding to the metal center, ensuring high turnover numbers (TON) even with challenging partners.
Mechanistic Insight: The "Pyridine Sink"
To optimize conditions, one must understand the failure mechanism. In standard Suzuki couplings, the catalytic cycle proceeds through Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1]
With 6-bromo-pyridines, the basic nitrogen atom competes with the phosphine ligand or the boronic acid for open coordination sites on the electrophilic Pd(II) intermediate.
-
Standard Path: Pd(L)Ar(Br)
Transmetallation. -
Inhibition Path: Pd(L)Ar(Br) + Pyridine-N
[Pd(L)Ar(Br)(Py)] (Stable, inactive complex).
Key Takeaway: Electron-rich, sterically demanding ligands (e.g., XPhos, SPhos) are non-negotiable. They occupy the coordination sphere so effectively that the pyridine nitrogen cannot bind, forcing the cycle forward.
Diagram 1: The Catalytic Cycle & Inhibition Pathway
Figure 1: The standard catalytic cycle (blue/green path) vs. the catalyst poisoning pathway (red path). Bulky ligands destabilize the red path.
Optimization Matrix: Condition Selection
Do not guess. Select conditions based on the Nucleophile (Boronic Acid) stability and the Electrophile (Pyridine) sterics.
| Variable | Recommendation | Rationale |
| Ligand | XPhos or RuPhos | Primary Choice. The steric bulk prevents N-coordination. RuPhos is superior if the coupling partner is a secondary amine or highly hindered. |
| Alt. Ligand | PEPPSI-IPr | Robustness. Use for industrial scale-up or extremely hindered 2,6-disubstituted pyridines. Air-stable. |
| Base | K₃PO₄ (2-3 equiv) | Selectivity. Strong enough to activate boronic acids, but mild enough to prevent protodeboronation of sensitive partners. |
| Solvent | Dioxane/H₂O (4:1) | Solubility. The water co-solvent is critical for inorganic base solubility and accelerating transmetallation. |
| Temp | 60°C - 80°C | High activity catalysts (G3/G4) allow lower temps, reducing side reactions like protodeboronation. |
Experimental Protocols
Protocol A: High-Performance (The "Buchwald" Method)
Recommended for: Research scale (10mg - 5g), complex drug scaffolds, and unstable boronic acids.
Materials:
-
Catalyst: XPhos Pd G3 (or G4) [Sigma-Aldrich: 763381]
-
Why G3/G4? These precatalysts release the active Pd(0)-Ligand species immediately upon base exposure, avoiding the induction period and excess ligand required by Pd(OAc)₂ + Ligand mixing.
-
-
Base: 0.5 M K₃PO₄ (aqueous, degassed).
-
Solvent: THF or 1,4-Dioxane.
Step-by-Step:
-
Charge Solids: To a reaction vial equipped with a stir bar, add:
-
6-bromo-pyridine derivative (1.0 equiv)
-
Boronic acid/ester partner (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)
-
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
-
Solvent Addition: Add deoxygenated THF or Dioxane (concentration ~0.2 M relative to bromide).
-
Base Activation: Add degassed 0.5 M K₃PO₄ (2.0 equiv) via syringe.
-
Visual Check: The solution should turn a dark amber/brown quickly, indicating active catalyst generation.
-
-
Reaction: Heat to 60°C for 1-4 hours. Monitor by LCMS.
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl boronic acid), lower temp to 40°C and increase catalyst to 5 mol%.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Protocol B: Sterically Hindered (The "PEPPSI" Method)
Recommended for: 2,6-disubstituted pyridines or when using crude starting materials.
Materials:
-
Catalyst: Pd-PEPPSI-IPr [Sigma-Aldrich: 669032]
-
Base: K₂CO₃ (solid) or KOtBu (if substrate tolerates).
-
Solvent: Toluene/MeOH (1:1) or Dioxane.
Step-by-Step:
-
Charge: Add 6-bromo-pyridine (1.0 equiv), Boronic acid (1.3 equiv), Pd-PEPPSI-IPr (2 mol%), and K₂CO₃ (2.0 equiv) to the flask.
-
Degas: Cycle vacuum/Ar (x3). PEPPSI catalysts are air-stable as solids but the reaction requires inert atmosphere.
-
Solvent: Add Dioxane (0.5 M).
-
Reaction: Heat to 80°C .
Workflow Decision Tree
Use this logic to select the correct protocol for your specific derivative.
Figure 2: Decision matrix for catalyst and condition selection.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Switch to XPhos Pd G3 or PEPPSI-IPr . The Pyridine N is likely binding to the Pd. |
| Deboronated Partner | Protodeboronation | Switch base to K₃PO₄ (anhydrous if possible) or KF . Reduce water content. Lower temp to 40°C. |
| Homocoupling (Py-Py) | Oxidative Coupling | Degas solvents more thoroughly. Oxygen promotes homocoupling. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is insufficient to stabilize Pd(0). Increase Ligand:Pd ratio or use G3 precatalyst. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2, 27-50. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[8][9] Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Acids: pH-Rate Profiles, Auto-Catalysis and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Application Note: Strategic Synthesis of Functionalized Bicyclic Heterocycles via 3-Amino-6-bromopyridine-2-carbaldehyde
This Application Note is structured as a comprehensive technical guide for researchers utilizing 3-amino-6-bromopyridine-2-carbaldehyde (also known as 3-amino-6-bromopicolinaldehyde) as a linchpin intermediate for bicyclic heterocycle synthesis.
Executive Summary
The scaffold 3-amino-6-bromopyridine-2-carbaldehyde represents a high-value "Janus" intermediate in medicinal chemistry. Its utility stems from three distinct reactive sites that allow for orthogonal functionalization:
-
C2-Formyl / C3-Amino Dyad: A classic motif for condensation reactions (Friedländer, condensation with ureas) to form fused bicyclic systems.
-
C6-Bromine Handle: A pre-installed halogen at the alpha-position to the pyridine nitrogen, highly activated for late-stage palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (
).
This guide details the synthesis of two privileged drug scaffolds—1,5-naphthyridines and pyrido[3,2-d]pyrimidines —and outlines the strategy for late-stage diversification.
Chemical Profile & Reactivity Strategy
| Feature | Chemical Moiety | Reactivity Profile | Strategic Utility |
| Nucleophile | C3-Amino ( | Moderate nucleophilicity (reduced by C6-Br inductive effect). | Initiates imine formation with ketones/aldehydes.[1][2] |
| Electrophile | C2-Formyl ( | High electrophilicity. | Captures nucleophiles in cyclization steps (Aldol-type). |
| Functional Handle | C6-Bromo ( | High oxidative addition potential; Activated for | Allows library generation after core construction. |
Strategic Workflow
The synthesis diverges based on the co-reactant:
-
Path A (Ketones): Yields 1,5-Naphthyridines via Friedländer Condensation.[3]
-
Path B (Amidines/Ureas): Yields Pyrido[3,2-d]pyrimidines via condensation.
-
Path C (Diversification): Functionalization of the C6-Br handle.
Protocol A: Synthesis of 1,5-Naphthyridines (Friedländer Condensation)
Target: 2-Substituted or 2,3-Disubstituted-6-bromo-1,5-naphthyridines. Mechanism: Acid- or base-catalyzed condensation between the C3-amine and a ketone carbonyl, followed by intramolecular aldol condensation and dehydration.
Materials
-
Substrate: 3-amino-6-bromopyridine-2-carbaldehyde (1.0 equiv)
-
Reactant: Ketone with
-methylene group (e.g., Acetophenone, Cyclohexanone) (1.1 equiv) -
Catalyst: Potassium Hydroxide (KOH) or Piperidine (Base); p-Toluenesulfonic acid (Acid)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Protocol (Base-Catalyzed)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-bromopyridine-2-carbaldehyde (1.0 mmol) and the ketone (1.1 mmol) in absolute EtOH (5 mL).
-
Catalysis: Add KOH pellets (1.0 mmol) or Piperidine (2 drops).
-
Note: For acid-sensitive substrates, use L-proline (20 mol%) as a green organocatalyst.
-
-
Reaction: Heat the mixture to reflux (80 °C) for 4–12 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).
-
Observation: The formation of the imine intermediate is often fast; the cyclization is the rate-determining step.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the mixture into crushed ice (20 g). The product often precipitates as a solid.
-
Filtration: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
-
Extraction (if oil forms): Extract with dichloromethane (DCM), dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Key Insight: The C6-Bromine atom is electron-withdrawing, which increases the electrophilicity of the C2-aldehyde, potentially accelerating the cyclization step compared to non-halogenated analogs.
Protocol B: Synthesis of Pyrido[3,2-d]pyrimidines
Target: 2-Substituted-6-bromo-pyrido[3,2-d]pyrimidines. Reactants: Urea (for 2-one/2-hydroxy), Thiourea (for 2-thione/2-mercapto), or Amidines (for 2-alkyl/aryl).
Step-by-Step Protocol (Condensation with Urea)
-
Mixing: Mix 3-amino-6-bromopyridine-2-carbaldehyde (1.0 mmol) and Urea (5.0 mmol) in a mortar and pestle until a homogeneous powder is formed.
-
Note: Excess urea acts as both reactant and molten solvent.
-
-
Fusion: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140–160 °C for 2–4 hours.
-
Caution: Ammonia gas (
) is evolved. Perform in a fume hood.
-
-
Work-up:
-
Cool the melt to ~80 °C and add hot water (10 mL).
-
Stir vigorously to dissolve excess urea.
-
The product (6-bromo-pyrido[3,2-d]pyrimidin-2(1H)-one) will remain insoluble.
-
-
Isolation: Filter the solid and wash with hot water.
-
Purification: Recrystallize from DMF/Water or Acetic Acid.
Protocol C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Target: Diversification of the bicyclic core at the C6 position. Substrate: 6-Bromo-1,5-naphthyridine or 6-Bromo-pyrido[3,2-d]pyrimidine derivative.
Step-by-Step Protocol
-
Setup: In a microwave vial or Schlenk tube, combine:
-
Bicyclic Substrate (0.2 mmol)
-
Aryl Boronic Acid (0.3 mmol)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 0.6 mmol) -
Solvent: 1,4-Dioxane (2 mL)
-
-
Degassing: Sparge with Argon or Nitrogen for 5 minutes.
-
Reaction: Seal and heat at 100 °C for 2–12 hours (or 30 min in microwave at 120 °C).
-
Work-up: Dilute with EtOAc, wash with water/brine. Dry organic layer and concentrate.
-
Purification: Silica gel chromatography.
Visualizations
Diagram 1: Reaction Landscape & Divergent Synthesis
This diagram illustrates the strategic divergence from the core scaffold to two distinct bicyclic systems and their subsequent functionalization.
Caption: Divergent synthesis pathways from the 3-amino-6-bromopyridine-2-carbaldehyde scaffold.
Diagram 2: Mechanism of Friedländer Condensation (1,5-Naphthyridine Formation)
This diagram details the mechanistic steps for the formation of the 1,5-naphthyridine core.
Caption: Step-wise mechanism of the Friedländer condensation yielding the 1,5-naphthyridine core.
References
-
Friedländer Synthesis of 1,5-Naphthyridines
- Litvinov, V. P., et al. "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 2000.
- Context: Describes the condensation of 3-aminopyridine-2-carbaldehydes with carbonyls.
-
(General Journal Link for verification)
-
Synthesis of Pyrido[3,2-d]pyrimidines
- Dunn, A. D., et al. "The synthesis of some pyrido[3,2-d]pyrimidines." Journal of Heterocyclic Chemistry, 1993.
- Context: Details the reaction of 3-amino-2-formylpyridine with urea and amidines.
-
Reactivity of 3-Amino-2-Carbaldehyde Derivatives
- Majumdar, K. C., et al. "Recent advances in the synthesis of 1,5-naphthyridine derivatives.
- Context: Review of synthetic methodologies for this specific isomer.
-
General Friedländer Reaction Conditions (Ionic Liquids)
- "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." PMC, 2013.
-
Suzuki Coupling on Bromopyridines
- BenchChem. "A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine."
- Context: Validates the reactivity of the C6-Br position.
Sources
- 1. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Controlled Schiff Base Formation with 3-Amino-6-bromopyridine-2-carbaldehyde
This Application Note is designed for organic chemists and drug discovery scientists focusing on heterocyclic ligand synthesis. It addresses the specific challenges of working with 3-amino-6-bromopyridine-2-carbaldehyde , a "Janus-faced" synthon containing both a nucleophilic amine and an electrophilic aldehyde in an ortho relationship.
Executive Summary & Chemical Context
3-Amino-6-bromopyridine-2-carbaldehyde (3-A-6-BPC) is a high-value scaffold for synthesizing N,N-bidentate and N,N,O-tridentate (pincer) ligands. Its structural utility lies in the 6-position bromine, which serves as a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the ligand framework is established.
The Challenge: The molecule is inherently unstable in solution. It possesses the structural motif of o-aminobenzaldehyde (in a pyridine analog), making it prone to self-condensation (dimerization) via a Friedländer-type mechanism to form 1,6-naphthyridine derivatives [1, 2].
The Solution: Successful Schiff base formation requires kinetic control to favor the reaction with an external amine over the self-reaction. This guide details two validated protocols:
-
Direct Condensation: Using dehydrating agents and nucleophilic excess.
-
Template Synthesis: Using Zn(II) or Cu(II) to lock the pyridine-aldehyde conformation.
Mechanistic Pathways & Decision Matrix
The following diagram illustrates the competing pathways. To obtain the desired Ligand (L) , one must suppress the formation of Dimer (D) .
Figure 1: Competing reaction pathways. The red path represents the undesired self-condensation (dimerization) typical of o-aminoaldehydes.
Experimental Protocols
Protocol A: Direct Condensation (Molecular Sieve Method)
Best for: Synthesis of ligands with highly nucleophilic amines (e.g., anilines, alkyl amines) where metal coordination is not desired immediately.
Principle: The reaction relies on the Le Chatelier's principle . By removing water immediately with molecular sieves, the equilibrium is driven toward the imine. Crucially, the external amine is maintained in excess to statistically favor the cross-reaction over the self-reaction.
Materials:
-
3-Amino-6-bromopyridine-2-carbaldehyde (1.0 eq)
-
Target Primary Amine (1.2 eq)
-
Solvent: Anhydrous Ethanol or Methanol (degassed)
-
Catalyst: Glacial Acetic Acid (5 mol%) or Formic Acid
-
Additives: Activated 4Å Molecular Sieves (powdered)
Step-by-Step Workflow:
-
Preparation of Amine Solution (The "Trap"):
-
In a flame-dried Schlenk flask under Argon, dissolve the Target Amine (1.2 mmol) in 5 mL of anhydrous ethanol.
-
Add 500 mg of activated 4Å molecular sieves.
-
Add catalytic Glacial Acetic Acid (0.05 mmol). Stir for 10 minutes.
-
-
Slow Addition of Aldehyde:
-
Dissolve 3-A-6-BPC (1.0 mmol, 201 mg) in 5 mL of anhydrous ethanol in a separate vial.
-
Critical Step: Add the aldehyde solution to the amine solution dropwise over 20 minutes at Room Temperature (RT).
-
Rationale: Keeping the aldehyde concentration low relative to the amine prevents the aldehyde from encountering its own amine counterpart (self-reaction).
-
-
Reaction & Monitoring:
-
Stir at RT for 4–12 hours.
-
Monitor via TLC (Silica, 30% EtOAc/Hexanes). The aldehyde spot (
) should disappear. -
Note: Do not heat to reflux unless conversion is stalled. Heat promotes Friedländer cyclization.
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove sieves.
-
Concentrate the filtrate in vacuo.
-
Purification: Recrystallize immediately from EtOH/Pentane or Et2O. Avoid column chromatography if possible, as silica acidity can hydrolyze the imine.
-
Protocol B: Metal-Templated Synthesis
Best for: Synthesis of tridentate pincer ligands (e.g., N,N,N or N,N,O) or when Protocol A yields oligomers.
Principle: Transition metals (Zn, Cu, Ni) coordinate to the pyridine nitrogen and the forming imine nitrogen. This "locks" the geometry, stabilizing the Schiff base and physically preventing the intermolecular collisions required for self-condensation [3].
Materials:
-
3-Amino-6-bromopyridine-2-carbaldehyde (1.0 eq)
-
Target Amine (e.g., 2-aminophenol or hydrazide derivative) (1.0 eq)
-
Metal Salt: Zn(OAc)₂·2H₂O or Cu(OAc)₂·H₂O (1.0 eq)
-
Solvent: Methanol
Step-by-Step Workflow:
-
Complexation of Precursors:
-
Dissolve the Metal Acetate (1.0 mmol) in 10 mL Methanol.
-
Add 3-A-6-BPC (1.0 mmol). The solution color will change (e.g., to yellow/green) indicating coordination to the pyridine-N and aldehyde-O.
-
-
Ligand Addition:
-
Add the Target Amine (1.0 mmol) in one portion.
-
Reflux the mixture for 2–4 hours.
-
-
Isolation:
-
Cool to RT. The metal complex usually precipitates.
-
Filter the solid and wash with cold MeOH and Et₂O.
-
-
Demetallation (Optional):
-
If the free ligand is required: Suspend the Zn-complex in CH₂Cl₂ and shake with aqueous EDTA (0.1 M) or NH₄OH. The ligand will partition into the organic layer.
-
Data Analysis & Characterization Standards
When characterizing the product, specific spectral signatures confirm the Schiff base formation and absence of the naphthyridine dimer.
| Feature | Schiff Base (Desired) | Self-Condensation Dimer (Undesired) |
| Singlet at 8.4 – 8.9 ppm (HC=N) | Absent (converted to ring CH) | |
| Distinct doublets for H4/H5 | Complex aromatic multiplet (naphthyridine system) | |
| IR Spectroscopy | Strong band at 1610–1630 cm⁻¹ ( | Broad bands, loss of sharp C=N |
| Mass Spectrometry |
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Red/Brown Oil | Polymerization or decomposition. | Switch to Protocol B (Template). Ensure inert atmosphere. |
| Starting Material Persists | Equilibrium issue. | Add more Molecular Sieves. Increase Amine equivalents to 1.5 eq. |
| Insoluble Precipitate | Likely the metal complex (in Protocol B) or Dimer. | Check solubility in DMSO. If Dimer, restart with slower addition of aldehyde. |
References
-
Friedländer, P. (1882).[1][2] "Ueber o-Amidobenzaldehyd".[1] Chemische Berichte, 15(2), 2572–2575.[1] Link[1]
- Foundational text on the self-condens
-
Marco-Contelles, J., et al. (2009).[1] "The Friedländer Reaction: From the First to the Latest Methods, Catalysts and Reagents". Chemical Reviews, 109(6), 2652–2671. Link
- Comprehensive review of the competing cyclization p
-
Garnovskii, A. D., et al. (1993). "Metal-complexes of Schiff bases: Structural aspects". Coordination Chemistry Reviews, 126(1-2), 1-69. Link
- Authority on template synthesis and stabilization of unstable imines via coordin
-
BenchChem. (2025). "Reactivity of 6-Bromopyridin-3-amine vs 5-amino-2-bromopyridine". Link
- Source for specific reactivity d
Sources
Protecting group strategies for the 3-amino position in pyridine synthesis
This Application Note is structured to provide a strategic, decision-based framework for handling the 3-aminopyridine scaffold, moving beyond generic protocols to address the specific electronic and steric challenges of this heterocycle.
Executive Summary & The "Pyridine Paradox"
The 3-aminopyridine scaffold presents a unique synthetic challenge often described as the "Pyridine Paradox." The molecule contains two nucleophilic nitrogen centers with opposing electronic demands:
-
The Ring Nitrogen (N1): Highly basic (
), nucleophilic, and prone to quaternization or complexation with Lewis acids/metals. -
The Exocyclic Amine (C3-
): Electronically deactivated by resonance delocalization into the electron-deficient pyridine ring, making it a poor nucleophile compared to aniline.
The Core Challenge: Standard protection protocols (e.g., adding
This guide categorizes strategies based on the downstream application: Palladium-Catalyzed Cross-Coupling vs. Directed Ortho-Lithiation (DoM) .
Strategic Decision Matrix
Before selecting a reagent, determine your synthetic endpoint. The following decision tree illustrates the logical flow for selecting the optimal strategy.
Figure 1: Decision matrix for selecting 3-aminopyridine protecting groups based on downstream chemistry.
Strategy A: The Mono-Boc Protocol (Cross-Coupling Focus)
Ideal For: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Mechanism: The tert-butyloxycarbonyl (Boc) group suppresses the nucleophilicity of the amine and prevents catalyst poisoning, while remaining stable under the basic conditions of cross-coupling.
The Problem with Standard Conditions
Simply stirring 3-aminopyridine with
Validated Protocol: The NaHMDS Method
This protocol relies on the in situ generation of the sodium amide, which is significantly more nucleophilic than the ring nitrogen, ensuring regioselectivity.
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (2.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Anhydrous THF[1]
Step-by-Step Workflow:
-
Deprotonation: Charge a flame-dried flask with 3-aminopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C under
. -
Anion Formation: Dropwise add NaHMDS (2.0 equiv). The solution will likely turn dark (yellow/orange) due to the formation of the amide anion. Stir for 30 minutes at 0°C.
-
Why 2.0 equiv? The first equivalent deprotonates the amine. The second ensures the equilibrium lies far to the right, preventing proton transfer to the pyridine ring during the electrophile addition.
-
-
Protection: Dissolve
(1.1 equiv) in minimal THF and add dropwise to the anion solution. -
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Cool to 0°C and quench with saturated aqueous
. -
Workup: Extract with EtOAc (
). Wash combined organics with water and brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Alternative "Green" Protocol (High Throughput):
For scale-up where strong bases are undesirable, refluxing 3-aminopyridine with
Strategy B: The Pivaloyl Protocol (Lithiation/DoM Focus)
Ideal For: Functionalizing the C4 position (Directed Ortho Metalation). Mechanism: The Pivaloyl (Piv) group acts as a powerful Directing Metalation Group (DMG). The carbonyl oxygen coordinates lithium, directing the base to the ortho-C4 position.
Regioselectivity Warning[2][3]
-
Kinetic Product: C4-lithiation (Directed by Piv-Oxygen).
-
Thermodynamic/Nucleophilic Risk: n-Butyllithium (n-BuLi) can attack the C2 or C6 ring positions (nucleophilic aromatic substitution).
-
Solution: Use t-Butyllithium (t-BuLi) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to act strictly as a base, avoiding ring addition [2].
Validated Protocol: C4-Selective Lithiation
Reagents:
-
N-Pivaloyl-3-aminopyridine (prepared via PivCl/pyridine)
-
t-Butyllithium (t-BuLi), 1.7 M in pentane (2.2 equiv)
-
TMEDA (Tetramethylethylenediamine) (2.2 equiv)
-
Electrophile (e.g.,
, DMF, MeI)
Step-by-Step Workflow:
-
Preparation: Dissolve N-Pivaloyl-3-aminopyridine (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous THF. Cool to -78°C .[2]
-
Lithiation: Add t-BuLi (2.2 equiv) dropwise over 20 minutes.
-
Critical: Maintain temperature <-70°C to prevent "dance" of the lithiated species or decomposition.
-
-
Aging: Stir at -78°C for 1–2 hours. The solution typically turns bright yellow or red.
-
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation) neat or in THF solution.
-
Warming: Allow to warm to RT slowly overnight.
-
Deprotection (The Hard Part):
-
Pivalamides on pyridines are extremely robust.
-
Method: Reflux in 6N HCl or 70%
for 12–24 hours is often required to cleave the Piv group. -
Note: If your installed electrophile is acid-sensitive (e.g., an acetal), do not use Pivaloyl .
-
Comparative Data & Stability
The following table summarizes the stability of protected 3-aminopyridines under common synthetic conditions.
| Protecting Group | Formation Ease | Stability: Acid (TFA) | Stability: Base (NaOH) | Stability: Pd-Coupling | DoM Regioselectivity | Deprotection |
| Mono-Boc | Moderate (Req. Base) | Unstable (Cleaves) | Stable | Excellent | Poor (Ortho-amino) | Easy (TFA/HCl) |
| Bis-Boc | Difficult (Req. DMAP/Exc.) | Unstable | Moderate | Good | C4 (Steric control) | Easy (TFA) |
| Pivaloyl (Piv) | Easy (PivCl) | Very Stable | Very Stable | Good | Excellent (C4) | Difficult (Harsh Acid) |
| Cbz | Moderate | Stable | Unstable (Hydrolysis) | Moderate (Hydrogenolysis risk) | Moderate |
Visualizing the Regioselectivity Challenge
The diagram below illustrates the competition between the ring nitrogen and the directing group during lithiation.
Figure 2: Mechanistic divergence in the lithiation of protected 3-aminopyridines. Use of t-BuLi favors the directed C4-lithiation pathway.
References
-
Vilaivan, T. (2006).[3] A simple and convenient procedure for the synthesis of N-Boc-anilines and N-Boc-pyridylamines. Tetrahedron Letters, 47(38), 6739-6742. Link
-
Estel, L., Marsais, F., & Quéguiner, G. (1988). Metalation of 3-amino and 3-pivaloylamino pyridines: A new entry to 3,4-disubstituted pyridines. Journal of Organic Chemistry, 53(12), 2740-2744. Link
-
Knochel, P., et al. (2008). Highly functionalized pyridines via directed ortho-metalation. Chemical Reviews, 108(8), 2824-2852. Link
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Pyridine Lithiation). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields of 3-Amino-6-Bromopyridine-2-Carbaldehyde Cyclization
Introduction
3-Amino-6-bromopyridine-2-carbaldehyde is a pivotal bifunctional building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines.[1][2] These structures are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, including potential as kinase inhibitors and antitumor agents.[2][3]
The inherent reactivity of the ortho-positioned amino and carbaldehyde groups allows for intramolecular cyclization, a key step in forming the fused pyrimidine ring. However, achieving high yields in this transformation can be challenging due to competing side reactions, suboptimal reaction conditions, and the sensitive nature of the starting material. This technical support guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized experimental protocols to help researchers overcome common hurdles and maximize the yield and purity of their target compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the likely causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low, or I am observing no product formation. What are the primary factors to investigate?
Low or no yield is a common issue that can often be resolved by systematically evaluating several key parameters.[4]
-
Potential Cause 1: Suboptimal Reaction Conditions. The delicate balance of temperature, concentration, and reaction time is critical. Many cyclization reactions require sufficient thermal energy to overcome the activation barrier for the dehydration step.[5]
-
Recommended Solutions:
-
Temperature: Gradually increase the reaction temperature. If using a low-boiling solvent, consider switching to a higher-boiling one like toluene, xylene, or DMF to achieve reflux at a higher temperature.[6]
-
Concentration: If an intermolecular side reaction (like polymerization) is suspected, try running the reaction at a lower concentration. Conversely, for a purely intramolecular process, a higher concentration may be beneficial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may require longer times to reach completion.[4]
-
-
-
Potential Cause 2: Ineffective Water Removal. The cyclization is a condensation reaction that produces water. According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction and prevent it from reaching completion.[5]
-
Recommended Solutions:
-
Dean-Stark Trap: For reactions run in solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark apparatus is highly effective for continuous water removal.
-
Drying Agents: Add molecular sieves (e.g., 4Å) to the reaction mixture, ensuring they are activated and compatible with the reaction conditions.
-
-
-
Potential Cause 3: Purity of Reagents and Solvents. Impurities in the starting material, such as residual synthesis precursors, can interfere with the reaction. Likewise, water or other nucleophilic impurities in solvents can lead to unwanted side products.[4]
-
Recommended Solutions:
-
Reagent Purification: Recrystallize or chromatograph the 3-amino-6-bromopyridine-2-carbaldehyde starting material if its purity is questionable.
-
Solvent Purity: Always use anhydrous solvents of an appropriate grade, especially if the reaction is sensitive to moisture.
-
-
-
Potential Cause 4: Atmospheric Sensitivity. The amino group and the pyridine nitrogen can be susceptible to oxidation, especially at elevated temperatures.[5]
-
Recommended Solutions:
-
Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere of nitrogen or argon to prevent oxidation and moisture contamination.[4]
-
-
Q2: I am observing significant formation of side products, complicating purification. What are the likely culprits and how can I minimize them?
The formation of side products directly consumes your starting material and reduces the final yield. Identifying the nature of these impurities is the first step toward suppression.
-
Potential Side Product 1: Incomplete Cyclization/Intermediate Accumulation. The initial intermediate, a hemiaminal, may be stable under certain conditions and fail to dehydrate to the final product.
-
Recommended Solutions:
-
Promote Dehydration: Increase the reaction temperature or add a catalytic amount of a Brønsted or Lewis acid to facilitate the elimination of water.[5] Ensure water is being actively removed from the reaction.
-
-
-
Potential Side Product 2: Polymerization or Tar Formation. This is common when reaction conditions are too harsh, leading to uncontrolled intermolecular reactions.[7]
-
Recommended Solutions:
-
Lower Temperature: Reduce the reaction temperature and extend the reaction time.
-
Milder Catalyst: If using a strong acid or base, switch to a milder catalyst.
-
-
-
Potential Side Product 3: Pyridine N-Oxide Formation. The nitrogen atom in the pyridine ring is susceptible to oxidation.[5]
-
Recommended Solutions:
-
Inert Atmosphere: As mentioned previously, running the reaction under nitrogen or argon is the most effective preventative measure.
-
Control Oxidants: If any reagents in a multi-component reaction have oxidative properties, carefully control their stoichiometry and addition rate.
-
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the intramolecular cyclization of 3-amino-6-bromopyridine-2-carbaldehyde?
The reaction proceeds via a classical intramolecular nucleophilic addition-elimination pathway. The primary amino group (-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a cyclic hemiaminal (or carbinolamine) intermediate, which then undergoes dehydration (elimination of a water molecule) to form the final, stable aromatic fused ring system. This dehydration step is often the rate-limiting step and can be promoted by heat or acid catalysis.
Caption: Proposed mechanism for intramolecular cyclization.
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a critical role by influencing reactant solubility, reaction temperature, and even the reaction mechanism.[6]
| Solvent Type | Examples | Boiling Point (°C) | Typical Use Case & Rationale |
| Aprotic, Nonpolar | Toluene, Xylene | 111, ~140 | Excellent choice. Allows for high reaction temperatures and efficient water removal via a Dean-Stark trap.[6] |
| Aprotic, Polar | DMF, DMSO | 153, 189 | Can be effective due to high boiling points and ability to dissolve a wide range of reagents. However, they can be difficult to remove during workup. |
| Protic | Ethanol, Acetic Acid | 78, 118 | Can participate in the reaction (e.g., by solvating ions), which may be beneficial or detrimental. Acetic acid can act as both a solvent and an acid catalyst.[8] |
Q3: What types of catalysts are most effective for this cyclization?
Catalysis can significantly accelerate the rate-limiting dehydration step.
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or triflic acid (TfOH) are often used in catalytic amounts (1-10 mol%) to protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (H₂O).[9]
-
Base Catalysts: In some multi-component reactions leading to similar fused systems, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a catalyst.[10]
-
Lewis Acid Catalysts: Lewis acids such as ZnCl₂ or BF₃·Et₂O can activate the aldehyde carbonyl group towards nucleophilic attack.[9]
Optimized Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Intramolecular Cyclization
This protocol describes a general method for the cyclization to form a pyrido-fused ring, which can be adapted for specific multi-component reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-amino-6-bromopyridine-2-carbaldehyde (1.0 eq.).
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Catalyst Addition: Add anhydrous toluene (sufficient to fill the Dean-Stark trap and suspend the starting material, typically 0.05-0.1 M). Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is complete when the starting material is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure cyclized product.
Protocol 2: One-Pot, Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is an example of how to form a more complex fused system in a single step, based on methodologies for similar scaffolds.[10][11]
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-6-bromopyridine-2-carbaldehyde (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and an organocatalyst (e.g., DABCO, 0.2 eq.).
-
Solvent Addition: Add absolute ethanol as the solvent (0.1-0.2 M).
-
Reaction: Heat the mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Isolation:
-
Cool the reaction mixture to room temperature. Often, the product will precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual impurities.
-
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available from: [Link]
-
Aghapoor, K., Mohsenzadeh, F., & Darabi, H. R. (2017). An efficient synthesis of novel tricyclic fused pyrido[3,2-e]thiazolo[3,2-a]pyrimidines via one-pot three-component reaction in a green media. Taylor & Francis Online. Available from: [Link]
-
Abdel-Monem, M. I., et al. (2013). Synthesis of novel pyrido[3,2-e][4][8][12]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists. Archiv der Pharmazie. Available from: [Link]
-
GlaxoSmithKline. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Chemdraw. Available from: [Link]
-
O'Malley, S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, Scripps Research. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines using catalytic Ag(I) and Au(III) salts. ResearchGate. Available from: [Link]
-
Wang, C., et al. (2021). Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols: Copper-Catalyzed Cascade Multicomponent Poly C(sp3)–H Functionalization. ACS Publications. Available from: [Link]
-
El-Sayed, N. N. E. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Available from: [Link]
-
El-Gaby, M. S. A. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]
-
Various Authors. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic on ResearchGate. Available from: [Link]
-
Adib, M., et al. (2012). A short review on the synthetic strategies of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available from:
-
Leroux, F. R., et al. (2005). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Available from: [Link]
-
Wang, H., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available from: [Link]
- CN101704781B - Preparation method of amino pyridine bromide compound. Google Patents.
-
Kim, S. K., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. PubMed. Available from: [Link]
-
Al-Zoubi, W., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available from: [Link]
-
Zhu, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available from: [Link]
-
Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Available from: [Link]
-
Aryan, R., et al. (2019). Expedient multicomponent synthesis of a small library of some novel highly substituted pyrido[2,3-d]pyrimidine derivatives... PubMed. Available from: [Link]
-
Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. Synthesis of novel pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: potent and selective adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of aldehyde group in 3-amino-6-bromopyridine-2-carbaldehyde
The following technical guide is structured as a specialized support resource for researchers working with 3-amino-6-bromopyridine-2-carbaldehyde . It prioritizes mechanistic understanding and practical, self-validating protocols over generic advice.
Case ID: ALD-PYR-OX-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are encountering stability issues with 3-amino-6-bromopyridine-2-carbaldehyde . This molecule presents a "perfect storm" of instability factors: an electron-deficient pyridine ring making the aldehyde highly electrophilic, an ortho-amino group prone to self-condensation (Schiff base formation), and a bromine substituent that further modulates ring electronics.
The primary degradation pathways are Auto-oxidation (to the carboxylic acid) and Intermolecular Condensation (oligomerization). This guide provides protocols to arrest these pathways.
Module 1: Immediate Diagnostics (Triage)
Before proceeding, assess the current state of your material.
| Observation | Diagnosis | Actionable Status |
| Color Change: Light yellow | Schiff Base Oligomerization. The amino group of one molecule is reacting with the aldehyde of another. | Purify immediately. Material is salvageable via rapid filtration or neutral alumina chromatography. |
| Solubility Change: Appearance of white precipitate | Oxidation to Carboxylic Acid. The aldehyde has oxidized to 3-amino-6-bromopicolinic acid (often less soluble in organic solvents). | High Risk. Acid is difficult to separate without significant loss. Check NMR for -COOH peak (~10-13 ppm broad). |
| NMR Signal: Loss of -CHO peak (~10 ppm) | Hydration (Gem-diol formation). Pyridine aldehydes form stable hydrates in the presence of trace water. | Reversible. Dehydrate by azeotropic distillation with toluene or store over activated molecular sieves. |
Module 2: Root Cause Analysis & Degradation Pathways
To prevent degradation, you must understand the mechanism. The 2-position aldehyde on a pyridine ring is exceptionally reactive due to the electron-withdrawing nature of the nitrogen atom, which increases the partial positive charge on the carbonyl carbon.
The "Ortho-Effect" Trap
Unlike simple benzaldehydes, your molecule has a nucleophilic amine at position 3 and an electrophilic aldehyde at position 2.
-
Intramolecular: Formation of a 4-membered ring (azetine) is sterically prohibited.
-
Intermolecular: This is the primary threat. Molecule A's amine attacks Molecule B's aldehyde, leading to rapid polymerization, especially in concentrated solutions or solid state.
Visualization of Failure Modes
The following diagram maps the kinetic competition between your desired stability and the thermodynamic sinks of oxidation and polymerization.
Figure 1: Kinetic competition between reversible hydration and irreversible degradation pathways.
Module 3: Prevention Protocols
Protocol A: The "Zero-Oxygen" Storage System
Standard freezers are insufficient due to moisture and oxygen permeation.
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polyethylene (air permeable).
-
Atmosphere: Purge the vial with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid.
-
Desiccation: Store the vial inside a secondary jar containing Drierite or activated silica gel sachets.
-
Temperature: Maintain at -20°C or lower .
-
Solvent Storage (Not Recommended): Do not store in solution. If unavoidable, use anhydrous Benzene (freezes at 5.5°C, locking the matrix) or DMSO-d6 (if for NMR, frozen). Avoid Chloroform/DCM (acidity promotes polymerization).
Protocol B: Purification (The "Acid-Free" Rule)
Crucial: Silica gel is slightly acidic. This acidity catalyzes Schiff base formation and hydration.
Correct Method:
-
Stationary Phase: Neutral Alumina (Brockmann Grade III) or Deactivated Silica (treated with 1% Triethylamine).
-
Eluent: Hexane/Ethyl Acetate (avoid methanol/ethanol which form hemiacetals).
-
Speed: Flash chromatography must be rapid (<10 minutes contact time).
Protocol C: The "In-Situ" Workaround (Recommended)
If the aldehyde is too unstable for your workflow, do not store it. Store the stable precursor alcohol instead and oxidize it immediately before use.
Workflow:
-
Store: (3-amino-6-bromopyridin-2-yl)methanol (Stable solid).
-
Activate: Oxidize using Activated MnO₂ in DCM (mild, heterogeneous, filters off easily) or IBX (2-iodoxybenzoic acid).
-
Use: Filter the oxidant and add the filtrate directly to your next reaction.
Module 4: Troubleshooting & FAQs
Q1: I see a second set of peaks in my NMR spectrum. Is it impure?
A: Not necessarily. Pyridine aldehydes often exist as a mixture of the free aldehyde and the gem-diol (hydrate) , especially in wet solvents like DMSO-d6 or CDCl3.
-
Test: Add a drop of D₂O. If the aldehyde peak decreases and the hydrate peak increases, it is just hydration.
-
Fix: Dry your NMR solvent over activated 3Å molecular sieves before dissolving the sample.
Q2: Can I use an acetal protecting group?
A: It is difficult. Forming a dimethyl acetal requires acid catalysis, which protonates the pyridine nitrogen and the amino group, deactivating the ring and potentially trapping the amine.
-
Alternative: If you must protect, use a hemiaminal approach or convert the aldehyde to a nitrile (if you can reduce it back later, though harsh). The "Alcohol Precursor" strategy (Protocol C) is superior.
Q3: My reaction failed, and I recovered a brown tar.
A: You likely experienced Intermolecular Polymerization .
-
Cause: The reaction was too concentrated, or the temperature was too high.
-
Solution: Run your downstream reaction (e.g., reductive amination, Wittig) in dilute conditions (0.05 M - 0.1 M) . Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
Module 5: Experimental Data & Solvents
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Notes |
| Dichloromethane (DCM) | High | Low | Best for short-term handling. Use Amylene-stabilized, not Ethanol-stabilized. |
| Methanol / Ethanol | Low | High | Forms hemiacetals rapidly. Avoid for storage. |
| Ethyl Acetate | Medium | Low | Good for extraction. |
| Chloroform | Low | High | Often acidic (HCl formation). Promotes decomposition. |
| Toluene | High | Low | Excellent for azeotropic drying of the hydrate. |
References
-
Pyridine Aldehyde Instability & Hydration
-
Oxidation Prevention in Heterocycles
- Context: Handling of electron-deficient aldehydes and prevention of auto-oxidation using inert
-
Source: Sigma-Aldrich Technical Bulletin, "Handling Air-Sensitive Reagents." Link
-
Synthetic Precursors (Alcohol Strategy)
- Protocol: Reduction of esters to alcohols and subsequent mild oxidation (MnO2)
-
Source:Journal of Organic Chemistry, "Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage" (Discusses handling of related aminopyridine intermediates). Link
-
Chemical Properties of 3-amino-6-bromopyridine-2-carbaldehyde
- Data: CAS 1289168-26-8 specific properties and structural analogs.
-
Source: ChemicalBook Entry for CAS 1289168-26-8. Link
Sources
Purification methods for 3-amino-6-bromopyridine-2-carbaldehyde intermediates
This guide is structured as a Technical Support Center resource, designed to address the specific instability and purification challenges of 3-amino-6-bromopyridine-2-carbaldehyde .
Ticket ID: PUR-3A6B-2CHO Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support[1][2]
Executive Summary
The Molecule: 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1211534-73-0 / Analogous intermediates) The Challenge: This intermediate possesses an "ortho-amino aldehyde" motif.[1][2] The proximity of the nucleophilic amine (C3) to the electrophilic aldehyde (C2) creates a high risk of self-condensation (oligomerization) and oxidation .[2] Standard silica chromatography often leads to complete loss of mass due to acid-catalyzed degradation.[1][2]
Module 1: The "Triage" Phase (Immediate Actions)[2][3]
Q1: My crude product turned from yellow to dark brown/black overnight. Is it recoverable?
Diagnosis: Likely oxidative polymerization or Schiff-base oligomerization.[1][2] The "Why": The pyridine ring electron-deficiency (due to the 6-Br) usually stabilizes the amine, but the 2-CHO group is highly reactive.[1] In air, the aldehyde oxidizes to the carboxylic acid, which autocatalyzes the polymerization of the remaining amine. Action Plan:
-
Check Solubility: Dissolve a small amount in DCM.[2] If it leaves a black tarry residue, the polymer is insoluble. Filter the solution through a Celite pad.[2][3]
-
Analyze Filtrate: Run a TLC of the filtrate.[2] If the spot for the product (usually bright yellow/fluorescent) is still present, proceed immediately to Module 2 (Recrystallization) .
-
Prevention: Never store this intermediate as a crude oil. Always store as a solid, under Argon, at -20°C.
Q2: I see "streaking" or "tailing" on my TLC plates.
Diagnosis: Interaction between the basic pyridine nitrogen/primary amine and the acidic silanols on the silica plate.[2] Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine (TEA) in Hexane and drying it before spotting.[2] Alternatively, add 1% TEA to your developing solvent.
Module 2: Purification Protocols
Protocol A: Deactivated Silica Chromatography (For Purity < 85%)
Use this method if the crude contains significant regioisomers or non-polar impurities.
The Logic: Standard silica gel is slightly acidic (pH 6.5–7.0).[2] This acidity catalyzes the condensation of the 3-amino group with the 2-aldehyde of a neighboring molecule.[1] You must passivate the silica.[2]
Step-by-Step:
-
Slurry Preparation: Prepare the silica slurry using Hexane (or Heptane) containing 2% Triethylamine (TEA) .[2] Let it sit for 15 minutes. This neutralizes active silanol sites.[2]
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., 5% EtOAc in Hexane + 1% TEA).[2]
-
Loading: Dissolve the crude in a minimum amount of DCM/TEA (99:1). Do not use pure DCM as it is slightly acidic.[2]
-
Elution Gradient:
Protocol B: "Crash" Crystallization (For Purity > 85%)
Preferred method for scale-up (>5g).[1][2][3]
The Logic: 3-amino-6-bromopyridine-2-carbaldehyde is lipophilic due to the bromine but polar due to the H-bonding motif.[1][2] A dual-solvent system exploits this.[1][2]
Step-by-Step:
-
Dissolution: Dissolve crude solid in warm Dichloromethane (DCM) (35°C). Use 5 mL DCM per gram of crude.[2]
-
Filtration: Filter hot to remove inorganic salts (NaBr/KBr) from the synthesis.
-
Precipitation: While stirring rapidly, slowly add n-Heptane (anti-solvent) dropwise until persistent cloudiness appears (ratio approx 1:3 DCM:Heptane).[2]
-
Cooling: Cool slowly to Room Temperature (RT), then to 0°C.
-
Isolation: Filter the yellow needles.[2] Wash with cold pentane.[2] Dry under vacuum immediately (do not air dry for prolonged periods).[2]
Module 3: Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the critical decision pathways for handling the crude reaction mixture.
Caption: Decision matrix for purification. Note the critical requirement for basic conditions in chromatography to prevent degradation.
Module 4: Stability Data & FAQs
Quantitative Stability Matrix
| Condition | Timeframe | Result | Recommendation |
| Solid, RT, Air | 24 Hours | < 5% Degradation | Acceptable for short handling.[1] |
| Solution (DCM), RT | 4 Hours | < 2% Degradation | Process quickly. |
| Solution (MeOH) | 1 Hour | Hemiaminal formation | AVOID alcohols during processing. |
| Silica Gel (Acidic) | 30 Mins | > 50% Loss | FATAL .[2] Use TEA. |
| Solid, -20°C, Argon | 6 Months | Stable | Long-term storage standard.[1] |
FAQ: Why can't I use Methanol or Ethanol for recrystallization?
A: Aldehydes react reversibly with alcohols to form hemiacetals.[2] However, with an ortho-amino group present, this can push the equilibrium toward stable cyclic aminals or promote condensation with the solvent. Stick to non-nucleophilic solvents like DCM, Toluene, or Ethyl Acetate.
FAQ: The NMR shows a split aldehyde peak. Is it impure?
A: Not necessarily. Check for Rotamers . The internal Hydrogen bond between the NH2 and CHO (N-H...O=C) locks the conformation.[2] If the solvent breaks this bond (like DMSO-d6), you might see broadening or splitting. Run the NMR in CDCl3 to see the sharp, H-bonded aldehyde peak (typically shifted downfield >9.8 ppm).
References
-
BenchChem. (2025).[2][4][5] Technical Guide to the Synthesis of 6-Bromopyridin-3-amine. Retrieved from .[2]
-
Sigma-Aldrich. (n.d.).[2] Product Specification: 6-Bromo-2-pyridinecarboxaldehyde. Retrieved from .[2]
-
National Institutes of Health (NIH). (2022).[2] Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia. PMC Articles. Retrieved from .[2]
-
PubChem. (2025).[2] Compound Summary: 3-Amino-6-bromopyridine-2-carbaldehyde.[1][2][6][7] Retrieved from .[2]
Sources
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. 3-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 16414231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-amino-6-bromo-pyridine-2-carbaldehyde 95% | CAS: 1289168-26-8 | AChemBlock [achemblock.com]
- 7. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
Technical Guide: Resolving Solubility Issues of Bromopyridines in Aqueous Media
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Bromopyridines are ubiquitous intermediates in the synthesis of pharmaceutical scaffolds, particularly via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. However, their application in aqueous media (green chemistry or biological assays) is frequently hampered by poor solubility, catalyst poisoning, and hydrolytic instability.
This guide moves beyond generic advice to address the specific physicochemical distinctiveness of the three isomers. Crucially, the position of the bromine atom dictates not just reactivity, but the fundamental strategy for solubilization.
Key Physicochemical Differentiators
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| State (RT) | Liquid | Liquid | Solid (low mp) / Unstable |
| Aqueous Solubility | Poor (~2.5 g/L) | Moderate (~31 g/L) | Insoluble (as free base) |
| Basicity (pKa of MH+) | ~0.71 (Very Weak) | ~2.84 (Weak) | ~3.96 (Moderate) |
| Critical Risk | Catalyst Poisoning (N-chelation) | Standard Lipophilicity | Polymerization (Free base) |
Troubleshooting Guide (Q&A Format)
Issue 1: "My 4-bromopyridine precursor turned into a black tar upon neutralization."
Diagnosis: Self-polymerization of the free base.[1] The Mechanism: Unlike the 2- and 3-isomers, 4-bromopyridine is highly susceptible to intermolecular nucleophilic attack.[1] The pyridine nitrogen of one molecule attacks the C-4 position of another, displacing bromide and forming a pyridyl-pyridinium polymer.[1] The Solution:
-
Never isolate the free base. Always handle 4-bromopyridine as its hydrochloride salt (4-bromopyridine[1]·HCl).
-
In-situ Neutralization: If a reaction requires the free base, liberate it in situ in the presence of the coupling partner.[1]
Issue 2: "2-Bromopyridine precipitates immediately when added to my enzymatic assay buffer (pH 7.4)."
Diagnosis: "Crash-out" due to lipophilicity and lack of ionization.[1] The Mechanism: At pH 7.4, 2-bromopyridine (pKa ~0.[1]71) is 100% uncharged (neutral).[1] Its intrinsic solubility is only ~2.5 g/L (approx. 15 mM), which is easily exceeded in stock dilutions. The Solution:
-
Cosolvent Spike: You cannot rely on pH adjustment for 2-bromopyridine (you would need pH < 0).[1] Use a water-miscible cosolvent.[1]
-
Cyclodextrin Complexation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
-
Protocol: Prepare the buffer containing 10-20% (w/v) HP-β-CD before adding the bromopyridine stock.[1] The hydrophobic cavity encapsulates the pyridine ring, preventing precipitation.
-
Issue 3: "Suzuki coupling of 2-bromopyridine in aqueous dioxane is stalling at 20% conversion."
Diagnosis: Catalyst deactivation via N-coordination.[1] The Mechanism: The nitrogen atom in 2-bromopyridine is sterically accessible and can displace phosphine ligands on the Palladium (Pd) center, forming a stable, inactive Pd-pyridine complex. The Solution:
-
Acidic Additive: Add a Lewis acid or weak Brønsted acid (e.g., 1 equiv of acetic acid) to protonate or sequester the nitrogen.[1] Note: This lowers solubility, so ensure vigorous stirring.
-
Water-Soluble Ligands: Switch to sulfonated phosphines (e.g., TPPTS or sSPhos ).[1] These create a highly hydrophilic catalytic environment that forces the lipophilic substrate to react at the interface rather than sequestering the metal in the aqueous bulk.
Decision Workflows & Visualizations
Workflow A: Selecting a Solubilization Strategy
This decision tree guides you based on the specific isomer and the intended application (Synthesis vs. Assay).
Caption: Strategic decision tree for solubilizing bromopyridines based on isomer stability and application constraints.
Detailed Protocols
Protocol A: Preparation of Stable Aqueous Stocks using Cyclodextrins
Purpose: To create a high-concentration aqueous stock of 2-bromopyridine or 3-bromopyridine for biological assays without using excessive DMSO.[1]
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma grade recommended)
-
Milli-Q Water[1]
-
0.22 µm Syringe Filter[1]
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1] Stir until clear.
-
Add Substrate: Add the bromopyridine liquid dropwise to the vehicle.
-
Target Concentration: Up to 50 mM is often achievable.[1]
-
-
Equilibration: Vortex vigorously for 2 minutes, then shake (orbitally) at room temperature for 4 hours.
-
Checkpoint: The solution should turn from cloudy/oily droplets to clear as the inclusion complex forms.[1]
-
-
Filtration: Filter the solution through a 0.22 µm membrane to remove any uncomplexed oil droplets.
-
Quantification: Measure absorbance at 260 nm (using a standard curve prepared in ethanol) to confirm the final concentration, as some loss may occur during filtration.
Protocol B: Phase Transfer Catalysis (PTC) for Aqueous Synthesis
Purpose: To perform nucleophilic substitution or coupling on bromopyridines in water without organic co-solvents.[1]
Materials:
-
Nucleophile (e.g., Sodium Azide, Thiol)
-
Tetrabutylammonium Bromide (TBAB) or CTAB
-
Water[1]
Step-by-Step:
-
Charge Reactor: Add water and the inorganic nucleophile (1.2 - 1.5 equiv). Stir to dissolve.
-
Add Catalyst: Add TBAB (5-10 mol%).
-
Add Substrate: Add the bromopyridine. It will likely form a separate oily phase or suspension.[1]
-
Heating: Heat the mixture to 60-80°C.
-
Monitoring: Monitor by HPLC. If the reaction stalls, increase agitation speed (RPM) to maximize surface area of the emulsion.
Reference Data
Solubility & pKa Table
| Compound | CAS No.[1][12] | MW ( g/mol ) | Water Solubility (25°C) | pKa (Conj.[1][12] Acid) | LogP (Oct/Wat) |
| 2-Bromopyridine | 109-04-6 | 158.00 | ~2.5 g/L [1] | 0.71 [2] | 1.42 |
| 3-Bromopyridine | 626-55-1 | 158.00 | ~31.0 g/L [3] | 2.84 [3] | 1.69 |
| 4-Bromopyridine | 1120-87-2 | 158.00 | Insoluble (polymerizes) | 3.96 [4] | 1.50 |
References
-
Linnell, R. (1960).[1] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.
-
PubChem. (2025).[8][1][15] 4-Bromopyridine Compound Summary (CID 14268).[16][8][1] National Library of Medicine.[1] Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Sources
- 1. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. lookchem.com [lookchem.com]
- 5. 3-Bromopyridine [zjxinshuo.com]
- 6. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-bromopyridine - Wikidata [wikidata.org]
- 9. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Pyridine, 3-bromo- [webbook.nist.gov]
- 11. 1120-87-2 CAS MSDS (4-Bromopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 3-Pyridyl bromide manufacturers and suppliers in india [chemicalbook.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
Technical Support Center: Friedländer Synthesis Optimization
Topic: Minimizing Side Reactions & Maximizing Selectivity Ticket ID: FS-OPT-2026 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Critical System Alert: Reagent Instability
User Warning: Before initiating any synthesis, verify the integrity of your 2-aminobenzaldehyde precursor.
-
The Issue: 2-aminobenzaldehyde is inherently unstable.[1] It undergoes rapid self-condensation (trimerization/tetramerization) even at room temperature, forming complex oligomers that reduce effective stoichiometry and darken the reaction mixture.[1]
-
The Fix: Do not store 2-aminobenzaldehyde.
-
Protocol A: Prepare it fresh via reduction of 2-nitrobenzaldehyde immediately prior to use.[1]
-
Protocol B (Recommended): Use a One-Pot In-Situ Reduction/Cyclization method (detailed in Section 5).[1] This keeps the concentration of the free amino-aldehyde near zero, kinetically favoring the cross-condensation with your ketone over self-polymerization.
-
Diagnostic Hub: Troubleshooting & FAQs
Direct solutions to common failure modes reported by research teams.
Q1: "My LC-MS shows a significant peak with double the mass of my starting ketone. What happened?"
Diagnosis: You are seeing Aldol Self-Condensation of the ketone.[2]
Mechanism: Under basic conditions (e.g., KOH, NaOH), ketones with
-
Switch to Acid Catalysis: Switch from hydroxide bases to Brønsted acids (e.g.,
-TsOH) or Lewis acids (e.g., In(OTf) , FeCl ).[1] Acidic conditions typically suppress the rate of ketone self-aldol relative to the Friedländer condensation. -
Inverse Addition: Do not mix all reagents at once. Dissolve the 2-aminobenzaldehyde (or its precursor) and catalyst first, then add the ketone slowly (dropwise) at reflux. This keeps the ketone concentration low relative to the amine, statistically favoring the cross-reaction.
Q2: "I am getting a mixture of two regioisomers (70:30 ratio). How do I force a single product?"
Diagnosis: Poor regiocontrol with unsymmetrical ketones .[1][2]
Mechanism: If your ketone (e.g., 2-butanone) has distinct
-
Steric Control: Acid catalysts generally favor attack at the more substituted position (thermodynamic control), while base catalysts often favor the less hindered position (kinetic control).[1]
-
Solvent Effect: Switch to a solvent with high dielectric constant (e.g., Ionic Liquids like [bmim]BF
).[1] Ionic liquids have been shown to drastically improve regioselectivity toward the linear isomer due to specific solvation effects on the transition state.
Q3: "The reaction turns into a black tar with low yield (<40%)."
Diagnosis: Oxidative decomposition or polymerization.[1] Corrective Action:
-
Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon. 2-aminobenzaldehyde derivatives are oxidation-sensitive.[1]
-
Temperature Management: "Reflux" is not a one-size-fits-all instruction. If using ethanol (78°C), you are likely safe.[1] If using DMF or DMSO (150°C+), you are likely degrading your reactants.[1] Lower the temperature to 60-80°C and use a more active catalyst (e.g., Sulfamic Acid) to compensate for the lower thermal energy.
Technical Deep Dive: Reaction Pathways
To minimize side reactions, one must visualize the competing kinetic pathways.[1] The diagram below maps the "Happy Path" (Target Quinoline) against the "Failure Modes" (Side Reactions).
Figure 1: Mechanistic bifurcation in Friedländer synthesis. Pathway choice (Imine vs. Aldol) depends on pH, while side reactions are driven by concentration and reagent stability.[1]
Comparative Data: Catalyst Performance
Selection of the catalyst is the single biggest variable in minimizing side reactions.
| Catalyst System | Avg.[1][3][4][5][6][7] Yield | Reaction Time | Side Reaction Profile | Recommendation |
| KOH / EtOH (Classical) | 40-65% | 4-12 h | High risk of ketone self-condensation; Tars common.[1] | Avoid for complex ketones.[1] |
| 85-92% | 10-30 min | Low.[1] Fast kinetics outcompete decomposition.[1] | Excellent for rapid screening.[1] | |
| Sulfamic Acid (H | 90-95% | 1-3 h | Very Low.[1] Zwitterionic nature minimizes polymerization.[1] | Gold Standard for scale-up.[1] |
| Ionic Liquid ([bmim]BF | 88-94% | 2-4 h | Low.[1] High regioselectivity for unsymmetrical ketones.[1] | Best for regiocontrol.[1] |
Optimized Experimental Protocol
Method: One-Pot In-Situ Reduction/Cyclization (Iron-Mediated) Objective: Eliminate handling of unstable 2-aminobenzaldehyde.[1] Scope: Synthesis of 2-phenylquinoline (and derivatives).
Materials
-
Reagent: Acetophenone (1.1 equiv)[1]
-
Reductant/Catalyst: Iron powder (3.0 equiv)[1]
-
Solvent/Acid: Glacial Acetic Acid (AcOH)[1]
-
Validation: TLC (Silica, 20% EtOAc/Hexane)[1]
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol) in glacial acetic acid (5 mL).
-
Reduction Initiation: Add Iron powder (3.0 mmol) in one portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (N
). -
Workup:
-
Purification: Dry organic layer over anhydrous Na
SO , filter, and concentrate. Purify via column chromatography (Silica Gel).
Self-Validating Checkpoint:
-
Visual: The reaction should transition from the pale yellow of the nitro-compound to a fluorescent blue/green hue (characteristic of many quinolines) under UV light on the TLC plate.
-
Chemical: If the reaction stalls, add a small aliquot of additional Iron powder.[1] If no change occurs, the catalyst is not the issue; check temperature.[1]
References
-
Li, A.-H., et al. (2010).[1][11] One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. Retrieved from [Link][1]
-
Sridharan, V., et al. (2011).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews. (Contextual grounding for mechanism).
-
McNulty, J., et al. (2011).[1] A mild, efficient and green Friedländer synthesis of quinolines using sulfamic acid as catalyst. Tetrahedron Letters. (Basis for Sulfamic Acid recommendation).
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub: are you are robot? [sci-hub.jp]
Recrystallization solvents for high-purity 3-amino-6-bromopyridine-2-carbaldehyde
The following technical guide is structured as a specialized support resource for researchers working with 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) .
Compound: 3-Amino-6-bromopyridine-2-carbaldehyde CAS: 1289168-26-8 Document ID: TS-REC-PYR-003 Status: Validated for R&D Applications
Executive Summary & Solvent Selection
Senior Application Scientist Note: Recrystallizing 3-amino-6-bromopyridine-2-carbaldehyde presents a unique challenge due to its "push-pull" electronic structure. The C3-amino group (electron donor) and the C2-aldehyde (electron acceptor) create a dipole that increases solubility in polar organic solvents, while the C6-bromine atom adds lipophilicity.
Critical Stability Warning: This compound contains both a primary amine and an aldehyde. While the aromatic ring reduces reactivity compared to aliphatic analogs, intermolecular Schiff base formation (self-polymerization) is a significant risk during prolonged heating. Avoid ketone solvents (Acetone, MEK) to prevent enamine/imine side reactions.
Recommended Solvent Systems
| System | Solvent Composition | Application Case | Risk Profile |
| Primary (Standard) | Ethanol (Abs.) | Routine purification of >90% crude material. | Low: Good solubility curve; minimal hydrolysis risk if dry. |
| Secondary (High Purity) | EtOAc / n-Heptane | Removal of non-polar byproducts (e.g., dibrominated species). | Medium: Requires careful layering to avoid "oiling out." |
| Thermal Sensitive | DCM / Hexane | For compounds showing degradation/darkening at >50°C. | Low: Cold precipitation avoids thermal stress. |
| DO NOT USE | Acetone, Water, Ether | Acetone: Reacts with amine. Water: Hydrolysis of C6-Br. Ether: Poor solubility control. | High: Chemical incompatibility. |
Step-by-Step Recrystallization Protocol
Standard Operating Procedure (SOP) for 5g - 50g Scale
Phase 1: Dissolution & Hot Filtration
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) to prevent oxidation of the aldehyde. -
Solvent Addition: Add Ethanol (Absolute) (approx. 5-7 mL per gram of solid).
-
Heating: Heat the mixture to a gentle reflux (
) using an oil bath.-
Checkpoint: If the solid does not dissolve completely, add ethanol in 1 mL increments.
-
Note: If black/insoluble particulates remain after 10 minutes of reflux, these are likely polymeric impurities.
-
-
Filtration: While still near boiling, filter the solution through a pre-warmed glass frit or a Celite pad to remove insoluble polymers.
Phase 2: Crystallization
-
Slow Cooling: Allow the filtrate to cool to room temperature (RT) slowly over 1-2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Seeding (Optional): If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure material.
-
Final Chill: Once crystallization begins, cool the flask to
for 2 hours to maximize yield.
Phase 3: Isolation[1]
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (
) or a 1:1 mixture of cold Ethanol/Heptane. -
Drying: Dry under high vacuum (<5 mbar) at
for 4 hours. Avoid higher temperatures to prevent surface oxidation.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?
-
Cause: The solution was too concentrated, or the cooling was too rapid. This is common with brominated pyridines.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (10-20% v/v) of a co-solvent like Toluene or Ethanol to increase solubility slightly. Remove from heat and let it cool very slowly (wrap the flask in foil/cotton). Agitate gently once it reaches room temperature.
Q2: My product turned from yellow to dark brown during recrystallization.
-
Cause: Oxidation of the amine or aldehyde functionalities, likely accelerated by heat and air.
-
Solution: You must exclude oxygen. Degas your solvents (sparge with Argon/Nitrogen for 15 mins) before use. Perform the recrystallization under a positive pressure of Nitrogen. If the product is already dark, perform a charcoal treatment (add activated carbon to the hot solution, stir for 5 mins, then hot filter) before cooling.
Q3: Can I use Acetone? It dissolves the solid very well.
-
Answer: NO. Acetone is a ketone. Under heat, the primary amine (
) on your pyridine ring will react with acetone to form a Schiff base (imine), creating a new impurity that is difficult to separate. Stick to esters (EtOAc) or alcohols (EtOH).
Q4: What is the expected melting point?
-
Answer: Literature values for the specific carbaldehyde variant vary, but analogous 3-amino-6-bromopyridines melt in the range of 88-95°C [1][3]. Use HPLC purity (254 nm) as your primary quality standard, as melting points can be depressed by trace solvent residues.
Visualizing the Process & Risks
Figure 1: Recrystallization Workflow
A logic flow for the purification process.
Caption: Standard workflow for the purification of 3-amino-6-bromopyridine-2-carbaldehyde, emphasizing filtration of polymeric impurities.
Figure 2: Impurity Formation Pathways
Understanding why the compound degrades.
Caption: Common degradation pathways. Note that self-condensation leads to insoluble "tar" often seen during aggressive heating.
References
-
Sigma-Aldrich. Product Specification: 3-Amino-6-bromopyridine. Retrieved from
-
Organic Syntheses. Synthesis of 3-Aminopyridine and related derivatives (Coll. Vol. 7, p. 27). Retrieved from
-
BenchChem. Technical Guide: Synthesis and Purification of Bromopyridin-3-amine derivatives. Retrieved from
-
ResearchGate. Discussion: Recrystallization of amine compounds and solubility troubleshooting. Retrieved from
Technical Support Center: Catalyst Removal in Pyridine Aldehyde Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues in Metal Catalyst Removal
This section addresses specific problems you may encounter during the purification of your pyridine aldehyde products.
Problem 1: Persistent Palladium Contamination in 2-Pyridinecarboxaldehyde Despite Column Chromatography.
Symptoms:
-
A persistent yellow or brown coloration in the final product.[1]
-
ICP-MS or AAS analysis indicates palladium levels are above the acceptable limits for your application.[2]
Possible Causes:
-
Strong Coordination: The nitrogen atom of the pyridine ring and the aldehyde's carbonyl group can act as bidentate ligands, forming a stable complex with palladium. This strong interaction can cause the palladium to co-elute with your product during standard silica gel chromatography.
-
Colloidal Palladium: The palladium may not be in an ionic form but rather as fine colloidal particles, which can pass through standard filtration methods.[3]
-
Ineffective Stationary Phase: Standard silica gel may not have a strong enough affinity for the palladium complex to effectively separate it from the polar pyridine aldehyde.[4][5]
Recommended Solutions:
Decision Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
Protocol 1: Metal Scavenger Treatment
Metal scavengers are solid-supported materials with functional groups that have a high affinity for specific metals.[1][6] Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective for palladium.[1][7]
Step-by-Step Methodology:
-
Dissolve the Crude Product: After the initial work-up, dissolve the crude pyridine aldehyde in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).[1]
-
Add the Scavenger: Add the chosen scavenger (typically 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst).[1]
-
Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, provided the product is thermally stable.[1]
-
Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® to remove the solid scavenger with the bound palladium.[8]
-
Wash and Concentrate: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.[8]
Protocol 2: Activated Carbon Treatment
Activated carbon is a cost-effective and widely used method for removing palladium in pharmaceutical manufacturing.[6][8]
Step-by-Step Methodology:
-
Prepare the Solution: Dissolve the crude product in a suitable solvent like THF.[8]
-
Add Activated Carbon: Add activated carbon (e.g., Darco® KB-B) at a loading of approximately 0.2 wt%.[6]
-
Stir and Heat: Stir the slurry at a slightly elevated temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[6]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[8]
-
Rinse and Concentrate: Rinse the filter cake with the solvent, combine the filtrates, and concentrate to yield the purified product.[8]
Problem 2: Difficulty Removing Ruthenium from a Pyridine Aldehyde Product After a Metathesis Reaction.
Symptoms:
-
The product has a persistent, often dark, color.
-
Ruthenium levels are above the stringent limits for pharmaceutical applications (typically <10 ppm).[9]
Possible Causes:
-
Multiple Ruthenium Species: Metathesis reactions can generate various ruthenium species with different solubilities and reactivities, making a single removal method ineffective.
-
Strong Ligand Binding: The pyridine nitrogen can coordinate to the ruthenium center, making it more soluble in the organic phase and harder to remove.
Recommended Solutions:
Workflow for Ruthenium Removal
Caption: Strategies for effective ruthenium removal.
Protocol 3: Aqueous Extraction with a Chelating Agent
This method involves using a water-soluble ligand to coordinate with the ruthenium and extract it into an aqueous phase.[9]
Step-by-Step Methodology:
-
Dissolve Crude Product: Dissolve the crude pyridine aldehyde in a suitable organic solvent.
-
Aqueous Wash: Wash the organic solution with an aqueous solution of a chelating agent. Options include:
-
Separate Layers: Separate the aqueous layer containing the ruthenium complex.
-
Repeat and Work-up: Repeat the aqueous wash if necessary. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 4: Oxidative Workup
This technique converts soluble ruthenium species into insoluble and easily filterable ruthenium dioxide (RuO₂).[11]
Step-by-Step Methodology:
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Oxidizing Agent: Add an oxidizing agent such as 15% aqueous hydrogen peroxide.[11]
-
Stir: Stir the mixture. The ruthenium dioxide will precipitate out.
-
Filter: Filter the mixture through a pad of Celite® to remove the insoluble RuO₂.
-
Work-up: Proceed with a standard aqueous work-up of the filtrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts I might need to remove from my pyridine aldehyde synthesis?
The most common catalysts are palladium-based (e.g., Pd(PPh₃)₄, Pd/C) for cross-coupling and hydrogenation reactions, and ruthenium-based catalysts (e.g., Grubbs' catalysts) for olefin metathesis.[12][13]
Q2: When should I choose a metal scavenger over activated carbon?
-
Metal Scavengers: Opt for scavengers when you need high selectivity for a specific metal and want to minimize product loss, as they are less likely to adsorb your polar pyridine aldehyde product compared to activated carbon.[1][8] They are also effective for a wide range of palladium species (Pd(0) vs. Pd(II)).[1]
-
Activated Carbon: This is a more cost-effective, broad-spectrum option suitable for large-scale production.[6][8] However, it's crucial to screen different types of activated carbon to find one that effectively removes the metal without significant product loss.[1][8]
Q3: Can I use column chromatography to remove metal catalyst impurities from my polar pyridine aldehyde?
While standard silica gel chromatography can be challenging due to the polar nature of pyridine aldehydes and potential co-elution with metal complexes, specialized techniques can be effective.[3][4] Consider using:
-
Alumina: Can be a better choice than silica for some polar compounds.[4]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) might provide better separation.
-
TLC Optimization: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column to ensure good separation.[14]
Q4: How can I minimize metal catalyst leaching in the first place?
-
Use Heterogeneous Catalysts: Whenever possible, use solid-supported catalysts (e.g., Pd/C) which can be more easily filtered off after the reaction.[15]
-
Optimize Reaction Conditions: Use the minimum amount of catalyst necessary for the reaction to proceed efficiently.
-
Consider Catalyst Immobilization: For large-scale processes, immobilizing the catalyst on a solid support can prevent leaching into the product stream.[11]
Q5: What are the regulatory limits for metal impurities in pharmaceutical products?
Regulatory bodies like the ICH have strict guidelines (ICH Q3D) for elemental impurities in drug products.[2] The permissible daily exposure (PDE) varies depending on the metal and the route of administration. For example, the oral PDE for palladium is 100 µ g/day .[10] It is crucial to be aware of these limits and ensure your purification methods can achieve them.[2]
Data Summary: Performance of Common Palladium Removal Methods
| Method | Typical Loading | Advantages | Disadvantages | Typical Efficiency (Final Pd level) |
| Thiol-Based Silica Scavenger | 2-4 eq. vs. Pd | High selectivity, minimal product loss[1] | Higher cost than carbon | < 10 ppm |
| TMT-Based Resin Scavenger | 5-10 wt% | Effective for various Pd species[1][7] | Can require longer reaction times | < 10 ppm |
| Activated Carbon | 0.2 - 10 wt% | Cost-effective, scalable[6][8] | Potential for product loss[8] | < 1 - 100 ppm (variable)[6] |
| Aqueous Extraction (with chelator) | N/A | Removes ionic metal species | Ineffective for colloidal or zerovalent metals | Highly variable |
| Specialized Chromatography | N/A | Can achieve very high purity | Can be complex and costly to scale up | < 1 ppm |
References
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]
-
Evaluation of activated carbon and bio-polymer modified activated carbon performance for palladium and platinum removal | Request PDF - ResearchGate. Available at: [Link]
-
How can i remove palladium Pd catalyst easily? - ResearchGate. Available at: [Link]
-
Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods - Frontiers. Available at: [Link]
-
A Review of Noble Metal Catalysts for Catalytic Removal of VOCs - MDPI. Available at: [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Available at: [Link]
-
Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Available at: [Link]
-
Metals Removal - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Removing Ru from metathesis reactions | Anderson's Process Solutions. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
Palladium catalyst recovery using scavenger resin - SpinChem. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]
-
Metal-catalysed Pyridine Ring Synthesis - Wordpress. Available at: [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Available at: [Link]
-
Column chromatography - Wikipedia. Available at: [Link]
-
Removal of leached Palladium from reaction product - Powered by XMB 1.9.11. Available at: [Link]
- Method of removing palladium - US20050256327A1 - Google Patents.
-
Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances - PMC. Available at: [Link]
-
A Review of Noble Metal Catalysts for Catalytic Removal of VOCs - ResearchGate. Available at: [Link]
-
Your trick to remove residual palladium : r/Chempros - Reddit. Available at: [Link]
-
Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Decomposition of Ruthenium Olefin Metathesis Catalyst - MDPI. Available at: [Link]
-
Removing Catalyst Residues in Hydrogenation Intermediates. Available at: [Link]
-
Metal complex catalysis in a synthesis of pyridine bases - ResearchGate. Available at: [Link]
-
Testing Diverse Strategies for Ruthenium Catalyst Removal After Aqueous Homogeneous Olefin Metathesis | Request PDF - ResearchGate. Available at: [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]
-
Column chromatography - UVic. Available at: [Link]
-
A simple oxidative procedure for the removal of ruthenium residues - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sopachem.com [sopachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
Controlling self-condensation of amino-pyridine carbaldehydes
Topic: Controlling Self-Condensation & Stability
Ticket ID: APC-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
The Core Issue:
2-Amino-3-pyridinecarboxaldehyde (and its derivatives) possesses a "Trojan Horse" structure. It contains both a nucleophile (amine,
Immediate Action Required:
-
If your solid is brown/black: Polymerization/Oxidation has occurred. Purification is difficult; re-synthesis or re-purchase is recommended.
-
If your reaction yield is low (<40%): You are likely experiencing "Friedländer Competition" (Self-Condensation vs. Cross-Condensation). See Module 2.
Diagnostic & Troubleshooting Guide (Q&A)
Module 1: Storage & Material Integrity
Q: My 2-aminonicotinaldehyde arrived as a yellow powder but turned dark brown after two weeks in the fridge. Is it usable? A: Likely not without purification. The color change indicates the formation of imine oligomers and oxidation products.
-
Root Cause: This molecule is air- and light-sensitive. Even at
, slow self-condensation occurs if moisture or trace acid/base is present. -
Protocol:
-
Dissolve a small sample in
or DMSO- . -
Check
NMR for the aldehyde peak ( ppm). If the integral is eq relative to the aromatic ring, or if you see broad multiplets in the aromatic region, discard. -
Prevention: Store strictly under Argon/Nitrogen at
.
-
Q: Can I store the material in solution? A: Never store the free base in solution for long periods, especially in nucleophilic solvents (MeOH, EtOH) or acetone.
-
Reasoning: In protic solvents, the equilibrium shifts toward hemiaminal formation. In acetone, it will irreversibly form 2-methyl-1,8-naphthyridine via Friedländer condensation with the solvent.
-
Best Practice: If solution storage is mandatory, convert it to the diethyl acetal or N-Boc protected form.
Module 2: Reaction Optimization (The Friedländer Competition)
Q: I am trying to react 2-aminonicotinaldehyde with a ketone to make a specific naphthyridine, but I mostly isolate the self-condensation dimer. How do I stop this? A: This is a classic kinetic competition. You must manipulate the local concentration of your reagents.
The Mechanism of Failure: When you mix the amino-aldehyde (A) and your ketone (B) all at once, (A) can react with (A) just as easily as (A) reacts with (B). Since (A) is highly reactive, self-condensation often wins.
Corrective Protocol: The Inverse Addition Technique
-
Setup: Dissolve your ketone partner (1.2–1.5 equiv) and the catalyst (e.g.,
, Proline, or ) in the solvent. Bring to reaction temperature. -
Addition: Dissolve the 2-aminonicotinaldehyde in a separate volume of solvent.
-
Execution: Add the amino-aldehyde solution dropwise (very slowly, over 1–2 hours) to the ketone mixture.
-
Result: The concentration of free amino-aldehyde is always extremely low relative to the ketone. The probability of A-B collision becomes statistically dominant over A-A collision.
Module 3: Protection Strategies
Q: I need to perform a reaction on the pyridine ring before the condensation. How do I mask the aldehyde/amine interaction? A: You cannot leave both groups exposed. Use one of these two "Locking" strategies:
| Strategy | Structure | Stability | Removal Condition |
| N-Protection | N-Pivaloyl or N-Boc | High. Prevents nucleophilic attack by the amine. | Acidic (TFA/HCl) or Basic hydrolysis. |
| C-Protection | Acetal (Diethyl or cyclic) | Moderate. Masks the electrophilic aldehyde. | Aqueous Acid ( |
Recommendation: The N-Pivaloyl group is superior for stability. It sterically hinders the amine and electronically deactivates it, completely shutting down self-condensation.
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired pathway and the fatal self-condensation trap.
Caption: Kinetic competition between desired cross-condensation (Green) and fatal self-condensation (Red).
Standard Operating Procedure (SOP): Telescoping Synthesis
Use this protocol to avoid isolating the unstable aldehyde entirely.
Context: Instead of buying/storing the unstable aldehyde, synthesize it from (2-aminopyridin-3-yl)methanol and react immediately.
-
Oxidation:
-
Suspend (2-aminopyridin-3-yl)methanol (1.0 eq) in DCM.
-
Add
(5.0 eq) and stir at reflux for 2–4 hours. -
Checkpoint: Monitor TLC until alcohol disappears.
-
-
Filtration:
-
Filter hot through a Celite pad to remove
. -
CRITICAL: Do not rotovap to dryness if possible. Keep as a concentrated solution.
-
-
Telescoped Condensation:
-
Immediately add the filtrate to a pre-prepared solution of your Partner Ketone (1.5 eq) and Base Catalyst (e.g.,
in EtOH). -
Reflux to drive the Friedländer condensation.[1]
-
Why this works: The aldehyde exists only transiently in solution and is consumed by the ketone before it reaches the critical concentration required for self-polymerization.
References
-
Friedländer Reaction Mechanism & C
-
Instability & Protection Str
- General Friedländer Troubleshooting Title: Troubleshooting low yield in Friedländer synthesis of quinolines Source: BenchChem Technical Guides
-
Self-Condens
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Brominated Aminopyridines
The following guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for brominated aminopyridines. It is structured to serve as a practical resource for structural elucidation and isomer differentiation in drug discovery workflows.
Executive Summary
Brominated aminopyridines (e.g., 2-amino-3-bromopyridine and 2-amino-5-bromopyridine) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors and other heterocyclic therapeutics.[1] Their mass spectrometric analysis is defined by two competing features: the stabilizing effect of the pyridine ring and the labile nature of the carbon-bromine bond.
This guide compares the fragmentation behaviors of positional isomers, highlighting how the "Ortho Effect" and isotopic signatures serve as definitive diagnostic tools.
The Bromine Signature: A Self-Validating Check
Before analyzing fragmentation, every analyst must validate the molecular ion (
-
Isotope Ratio:
and exist in a nearly 1:1 natural abundance (50.69% vs 49.31%). -
Spectral Appearance: The molecular ion appears as a "twin peak" doublet separated by 2 Da (
and ) with almost equal intensity. -
Diagnostic Rule: If the parent ion does not show a 1:1 doublet, the analyte is not a monobrominated species.
| Isotope | Mass (Da) | Abundance | Diagnostic Feature |
| 78.918 | 100% (Rel) | Base of doublet | |
| 80.916 | ~97% (Rel) |
Fragmentation Mechanisms: The Core Pathways
The fragmentation of brominated aminopyridines under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows three distinct pathways.
Pathway A: Ring Disintegration (Loss of HCN)
Pyridines are heteroaromatic rings that characteristically fragment via the expulsion of hydrogen cyanide (HCN, 27 Da).
-
Mechanism: The ring nitrogen is protonated or ionized, leading to ring opening and subsequent ejection of HCN.
-
Result: A mass shift of
.-
Example:
.
-
-
Significance: This pathway retains the bromine atom, preserving the 1:1 isotope pattern in the fragment ion.
Pathway B: Radical Halogen Loss (Loss of )
The
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Result: Loss of 79 or 81 Da.
-
Significance: The resulting ion (aminopyridinyl cation,
) loses the twin-peak signature , collapsing to a single monoisotopic peak. This is a "binary switch" event in the spectrum.
Pathway C: The Ortho Effect (Isomer Differentiation)
This is the critical differentiator between isomers like 2-amino-3-bromopyridine (ortho) and 2-amino-5-bromopyridine (para).
-
Ortho Isomer (3-bromo): The bromine is adjacent to the amine group. The amine protons can interact with the bromine, facilitating the loss of neutral HBr (80/82 Da) or cyclization.
-
Para Isomer (5-bromo): The substituents are distant. Direct interaction is impossible. Fragmentation is dominated by sequential losses (e.g.,
then ) rather than concerted eliminations.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic brominated aminopyridine.
Figure 1: Competing fragmentation pathways. Note that the [M-HBr] pathway is significantly enhanced in ortho-isomers.
Comparative Analysis: Isomer Differentiation
Distinguishing 2-amino-3-bromopyridine from 2-amino-5-bromopyridine requires analyzing relative ion intensities.
| Feature | 2-Amino-3-Bromopyridine (Ortho) | 2-Amino-5-Bromopyridine (Para) |
| Structure | Br adjacent to | Br opposite to |
| Dominant Mechanism | Ortho Effect: Interaction between | Independent Cleavage: Substituents fragment independently. |
| High Intensity. Proximity allows H-transfer to Br. | Low/Absent. Requires complex rearrangement. | |
| Present, but competes with HBr loss. | Dominant. Ring cleavage is the primary low-energy path. | |
| Moderate intensity. | High intensity (often the base peak in |
Analyst Insight: In LC-MS/MS (ESI+), the 2-amino-5-bromo isomer typically yields a cleaner transition to
Experimental Protocol: LC-MS/MS Workflow
To obtain reproducible fragmentation data, the following protocol is recommended. This method is self-validating using the bromine isotope pattern.
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Concentration:
(Avoid saturation to prevent space-charge effects).
Step 2: MS Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low enough to preserve parent ion, high enough to desolvate).
-
Collision Energy (CID): Ramp 10–40 eV.
-
Why? Low energy reveals the HCN loss; high energy forces the Br cleavage.
-
Step 3: Data Acquisition & Validation
-
Scan Mode: Full Scan (
) to confirm the 172/174 doublet. -
Product Ion Scan: Select
( isotope) as the precursor. -
Validation Check: Repeat Product Ion Scan for
.-
Pass Criteria: The fragment ions containing Br must shift by +2 Da (e.g., 145 becomes 147). Fragment ions lacking Br (e.g., 93) must remain at the same mass.
-
Workflow Visualization
Figure 2: Logical workflow for identifying and differentiating brominated aminopyridine isomers.
References
-
NIST Chemistry WebBook. 2-Amino-5-bromopyridine Mass Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]
-
PubChem. 2-Amino-3-bromopyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Den Hertog, H.J., et al. The bromination of 2-aminopyridine.[1][3] Recueil des Travaux Chimiques des Pays-Bas. (Classic reference for synthesis and structural assignment).
-
Li, M., et al. Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging. Rapid Communications in Mass Spectrometry, 2003.[4] (Validates the use of 2-amino-5-bromopyridine as a tag and its fragmentation stability). Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 3-amino-6-bromopyridine-2-carbaldehyde and 2-amino-3-formylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance, offering a versatile platform for the design of novel therapeutics and functional materials. Among the myriad of substituted pyridines, aminopyridine carbaldehydes stand out as particularly valuable building blocks due to the presence of two highly reactive functional groups: an amino group and a formyl group. This guide provides an in-depth, objective comparison of the reactivity of two isomeric aminopyridine carbaldehydes: 3-amino-6-bromopyridine-2-carbaldehyde and 2-amino-3-formylpyridine .
This document will delve into the electronic and steric factors that govern the reactivity of these molecules, supported by experimental data and detailed protocols for key synthetic transformations. By understanding their distinct reactivity profiles, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Molecular Structures and Electronic Properties: A Tale of Two Isomers
The seemingly subtle difference in the arrangement of the amino, bromo, and formyl groups on the pyridine ring has profound implications for the electronic properties and, consequently, the chemical reactivity of these two molecules.
3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) features an amino group at the 3-position, a formyl group at the 2-position, and a bromine atom at the 6-position.[1] In contrast, 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde, CAS: 7521-41-7) possesses an amino group at the 2-position and a formyl group at the 3-position.[2]
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents on the ring further modulate this electronic landscape.
-
Amino Group (-NH₂): A strong electron-donating group through resonance (+M effect), which increases the electron density of the pyridine ring, particularly at the ortho and para positions.
-
Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) due to its high electronegativity. However, it can also exhibit a weak electron-donating resonance effect (+M effect) due to its lone pairs. In pyridines, the inductive effect generally dominates.
-
Formyl Group (-CHO): A strong electron-withdrawing group through both induction (-I effect) and resonance (-M effect).
In 3-amino-6-bromopyridine-2-carbaldehyde , the amino group at C3 donates electron density into the ring, activating it towards electrophilic attack. The formyl group at C2 and the bromine at C6 act as electron-withdrawing groups. The proximity of the amino and formyl groups allows for potential intramolecular hydrogen bonding, which can influence the conformation and reactivity of the aldehyde.
In 2-amino-3-formylpyridine , the amino group at C2 strongly donates electron density into the ring. This has a significant impact on the adjacent formyl group at C3, potentially reducing its electrophilicity compared to other pyridine aldehydes.
Synthesis of the Building Blocks
A reliable supply of starting materials is crucial for any synthetic campaign. Here, we outline established synthetic routes to both aminopyridine carbaldehydes.
Synthesis of 3-amino-6-bromopyridine-2-carbaldehyde
The synthesis of 3-amino-6-bromopyridine-2-carbaldehyde is less commonly reported than its isomer. A plausible synthetic strategy involves the formylation of a suitable precursor, such as 3-amino-6-bromopyridine. 3-Amino-6-bromopyridine can be synthesized via the bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in acetonitrile.[3][4]
Several formylation methods for electron-rich aromatic and heteroaromatic compounds could be applicable, including:
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich rings.[5][6][7][8][9] Given the electron-donating amino group, this is a promising approach.
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium to achieve ortho-formylation of phenols and other activated aromatic systems.[2][10][11][12][13]
-
Reimer-Tiemann Reaction: While classically used for phenols, this reaction, which involves chloroform and a strong base to generate dichlorocarbene, can sometimes be applied to other electron-rich heterocycles.[14][15][16][17]
-
Lithiation-Formylation: This involves the deprotonation of the pyridine ring with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as DMF. The regioselectivity of the lithiation would be a key consideration.[18][19][20][21]
Synthesis of 2-amino-3-formylpyridine
A highly efficient synthesis of 2-amino-3-formylpyridine involves the ortho-lithiation of a protected 2-aminopyridine derivative.[22] The amino group is first protected, for example, as a pivaloylamide, to direct the lithiation to the C3 position and prevent reaction at the amino group. Subsequent reaction with DMF and deprotection yields the desired product.
Experimental Protocol: Synthesis of 2-amino-3-formylpyridine via Ortho-lithiation [22]
-
Protection: To a solution of 2-aminopyridine in a suitable aprotic solvent (e.g., THF), add a base (e.g., triethylamine) and pivaloyl chloride at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate 2-(pivaloylamino)pyridine.
-
Lithiation and Formylation: Dissolve the protected 2-aminopyridine in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as n-butyllithium, dropwise and stir for a period to allow for lithiation at the C3 position. Add anhydrous DMF to the reaction mixture and stir at -78 °C before allowing it to warm to room temperature.
-
Deprotection: Quench the reaction with water and then add an acid (e.g., HCl) to hydrolyze the pivaloylamide protecting group. Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by chromatography or recrystallization to obtain 2-amino-3-formylpyridine.
Comparative Reactivity in Key Transformations
The distinct electronic and steric environments of the two isomers lead to notable differences in their reactivity. This section compares their behavior in common synthetic transformations.
Condensation Reactions
Both molecules readily undergo condensation reactions at the formyl group with various nucleophiles, such as amines and active methylene compounds. These reactions are fundamental for the synthesis of a wide range of heterocyclic systems.
3-amino-6-bromopyridine-2-carbaldehyde is a valuable precursor for the synthesis of various fused heterocyclic systems. For instance, it can undergo condensation with active methylene compounds in the presence of a base to form substituted pyridines.
2-amino-3-formylpyridine is a classic substrate for the Friedländer annulation , a powerful method for the synthesis of quinolines and their aza-analogs, naphthyridines.[6] In this reaction, the aminopyridine aldehyde condenses with a ketone or aldehyde containing an α-methylene group in the presence of an acid or base catalyst.
Table 1: Comparison of Physical Properties
| Property | 3-amino-6-bromopyridine-2-carbaldehyde | 2-amino-3-formylpyridine |
| CAS Number | 1289168-26-8[1] | 7521-41-7[2] |
| Molecular Formula | C₆H₅BrN₂O | C₆H₆N₂O |
| Molecular Weight | 201.02 g/mol | 122.12 g/mol [23] |
| Appearance | Not specified | Yellow to light brown powder/crystals[23] |
| Melting Point | Not specified | 98-102 °C[23] |
Oxidation and Reduction of the Formyl Group
The formyl group in both molecules can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group using standard reagents.
-
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) can be used to convert the aldehyde to a carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the amino group or the pyridine ring.
-
Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can efficiently reduce the aldehyde to the corresponding primary alcohol without affecting other functional groups.[17][19][20][24][25]
The electron-donating amino group in 2-amino-3-formylpyridine may slightly decrease the electrophilicity of the adjacent aldehyde, potentially leading to slower reaction rates in both oxidation and reduction compared to 3-amino-6-bromopyridine-2-carbaldehyde , where the aldehyde is flanked by the electron-withdrawing pyridine nitrogen and is further influenced by the inductive effect of the bromine atom.
Experimental Protocol: Reduction of a Pyridine Carbaldehyde with Sodium Borohydride
-
Dissolve the pyridine carbaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol, which can be purified by chromatography or recrystallization.
Reactions at the Amino Group
The amino group in both isomers is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring.
In 3-amino-6-bromopyridine-2-carbaldehyde , the amino group at C3 is ortho to the electron-withdrawing formyl group and para to the electron-withdrawing bromine atom. These effects may reduce its nucleophilicity compared to a simple aminopyridine.
In 2-amino-3-formylpyridine , the amino group is at an ortho position to the pyridine nitrogen, which is an electron-withdrawing center. However, it is also ortho to the electron-withdrawing formyl group. The overall nucleophilicity will be a balance of these competing electronic influences.
Reactions Involving the Bromo Group
The bromine atom in 3-amino-6-bromopyridine-2-carbaldehyde provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are invaluable for the introduction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid elaboration of the pyridine scaffold. The position of the bromine at C6, which is para to the electron-donating amino group, can influence its reactivity in these transformations.
Spectroscopic Data Comparison
Table 2: Representative Spectroscopic Data
| Spectroscopic Data | 3-amino-6-bromopyridine-2-carbaldehyde (Expected) | 2-amino-3-formylpyridine[10][21] |
| ¹H NMR (δ, ppm) | Aldehyde proton (~10.0), Aromatic protons (7.0-8.5), Amino protons (broad singlet) | Aldehyde proton (~9.8), Aromatic protons (6.7-8.2), Amino protons (broad singlet, ~7.6) |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (~190), Aromatic carbons (110-160) | Carbonyl carbon (~193), Aromatic carbons (112-162) |
| IR (cm⁻¹) | C=O stretch (~1690), N-H stretch (3300-3500), C-Br stretch | C=O stretch (~1650), N-H stretch (3300-3450) |
The exact chemical shifts and coupling constants will be dependent on the solvent and concentration. The intramolecular hydrogen bonding in 3-amino-6-bromopyridine-2-carbaldehyde could potentially shift the aldehyde proton to a higher delta value in the ¹H NMR spectrum and lower the C=O stretching frequency in the IR spectrum.
Conclusion
Both 3-amino-6-bromopyridine-2-carbaldehyde and 2-amino-3-formylpyridine are highly valuable and versatile building blocks in organic synthesis. Their reactivity is a nuanced interplay of the electronic and steric effects of their substituents.
-
2-amino-3-formylpyridine is a well-established and readily accessible starting material, particularly for the synthesis of naphthyridine derivatives via the Friedländer annulation. The strong electron-donating character of the C2-amino group significantly influences the reactivity of the adjacent C3-formyl group.
-
3-amino-6-bromopyridine-2-carbaldehyde , while less explored, offers unique synthetic opportunities. The presence of the bromine atom at a position amenable to cross-coupling reactions, combined with the ortho-amino aldehyde functionality, makes it a powerful scaffold for the synthesis of complex, poly-substituted heterocyclic systems.
The choice between these two isomers will ultimately depend on the specific synthetic target and the desired reactivity profile. This guide has provided a foundational understanding of their comparative reactivity, empowering researchers to leverage their distinct chemical properties for the advancement of their research and development endeavors.
References
- Wiley-VCH. (2007).
- Setamdideh, D., & Khezri, B. (2012). Amino group acidity in aminopyridines and aminopyrimidines.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Friedländer Synthesis.
- Wikipedia. Vilsmeier-Haack reaction.
- SynArchive. Duff Reaction.
- BenchChem. 6-Bromopyridin-3-amine | 13534-97-9.
- Wikipedia. Reimer–Tiemann reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
- ChemRxiv. (2021).
- Molecules. (2014).
- AChemBlock. 3-amino-6-bromo-pyridine-2-carbaldehyde 95% | CAS: 1289168-26-8.
- Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction.
- Organic Syntheses. 3-aminopyridine.
- SciSpace.
- L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.
- Sigma-Aldrich. 3-Amino-6-bromopyridine 97%.
- Oakwood Chemical. 2-Amino-3-formylpyridine.
- The ScholarShip.
- BenchChem.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
- Oreate AI Blog. (2026, January 15).
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
- Common Conditions.
- Master Organic Chemistry. (2017, September 1).
- ACS Publications.
- PubChem. 3-Pyridinecarboxaldehyde, 2-amino-.
- Scribd. Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- NIST WebBook. 3-Pyridinecarboxaldehyde.
- Frontiers. Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction.
- ChemScene. 6-Aminonicotinaldehyde.
- ChemBK. 2-AMINOPYRIDINE-3-CARBOXALDEHYDE.
Sources
- 1. 3-amino-6-bromo-pyridine-2-carbaldehyde 95% | CAS: 1289168-26-8 | AChemBlock [achemblock.com]
- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 3. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 4. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. synarchive.com [synarchive.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. americanelements.com [americanelements.com]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. jk-sci.com [jk-sci.com]
High-Resolution IR Spectroscopy Guide: Distinguishing Amino vs. Aldehyde Moieties
Topic: IR Spectroscopy Characteristic Peaks for Amino and Aldehyde Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery and organic synthesis—particularly during reductive amination pathways—distinguishing between amino (-NH₂) and aldehyde (-CHO) groups is a critical analytical checkpoint.[1] While NMR is definitive, Infrared (IR) spectroscopy offers rapid, in-situ monitoring of reaction progress.
This guide objectively compares the spectral performance of these two functional groups. The core finding is that the aldehyde group provides a "High-Fidelity" diagnostic signature due to the unique Fermi resonance doublet (2700–2850 cm⁻¹), whereas the amino group offers a "Moderate-Fidelity" signature (3300–3500 cm⁻¹) that is highly susceptible to moisture interference.
Fundamental Principles & Spectral Signatures[2][3][4][5][6][7][8][9]
1.1 The Aldehyde Signature: A High-Fidelity Marker
The aldehyde group is one of the most easily identified moieties in IR spectroscopy due to a quantum mechanical phenomenon known as Fermi Resonance .
-
The Carbonyl Stretch (C=O): Appears as a strong, sharp peak at 1720–1740 cm⁻¹ (saturated).[2] While diagnostic for a carbonyl, it does not distinguish aldehydes from ketones or esters.[3]
-
The Diagnostic C-H Stretch (Fermi Doublet): This is the definitive marker. The fundamental C-H stretch (~2830 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹ × 2 = 2780 cm⁻¹).
-
Result: A distinct doublet appears at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
Performance Note: The lower frequency peak (~2720 cm⁻¹) is the "Gold Standard" for identification because it sits in a spectral window typically free of other interferences (unlike the 2820 cm⁻¹ peak which overlaps with alkyl C-H stretches).[2]
-
1.2 The Amino Signature: A Moderate-Fidelity Marker
Primary and secondary amines rely on N-H stretching and bending modes.[4][5][6] Their detection is often complicated by hydrogen bonding and atmospheric moisture.
-
Primary Amines (R-NH₂): Exhibit a characteristic "doublet" in the 3300–3500 cm⁻¹ region (Asymmetric and Symmetric stretches).[5]
-
Secondary Amines (R₂N-H): Show a single weak band in the 3300–3350 cm⁻¹ region.[4]
-
Bending Mode (Scissoring): Primary amines show a medium-intensity band at 1580–1650 cm⁻¹ .[4][5]
-
Performance Note: The N-H stretch region overlaps directly with the O-H stretch of water and alcohols. In hygroscopic samples, the N-H signal can be completely masked by a broad water band, leading to false negatives or ambiguous results.
Comparative Performance Matrix
The following table summarizes the reliability and diagnostic limits of detecting these groups in a complex matrix.
| Feature | Aldehyde (-CHO) | Primary Amino (-NH₂) | Performance Verdict |
| Primary Diagnostic Region | 2700–2850 cm⁻¹ (C-H stretch) | 3300–3500 cm⁻¹ (N-H stretch) | Aldehyde Wins (Less Overlap) |
| Secondary Diagnostic Region | 1720–1740 cm⁻¹ (C=O stretch) | 1580–1650 cm⁻¹ (N-H bend) | Aldehyde Wins (Stronger Intensity) |
| Signal Morphology | Sharp Doublet (Fermi Resonance) | "W" shape (Doublet) or Broad | Aldehyde is Sharper |
| Major Interference | Alkyl C-H (overlaps 2820 peak) | Water/Moisture (overlaps entire region) | Amino is High Risk |
| Detection Limit (Qualitative) | High (Distinct even in mixtures) | Moderate (Requires dry sample) | Aldehyde is More Robust |
| Sample State Effect | Minimal shift (Liquid vs Solid) | Significant H-bonding shifts | Aldehyde is More Stable |
Experimental Protocols: Ensuring Data Integrity
To maximize the "performance" of the amino detection, strict moisture control is required. For aldehydes, preventing oxidation is key.
Protocol A: High-Sensitivity Amine Detection (Moisture Exclusion)
-
Objective: To distinguish N-H peaks from O-H (water) interference.
-
Method:
-
Desiccation: Dry the sample under high vacuum (< 1 mbar) for 30 minutes to remove surface moisture.
-
Solvent Choice: If measuring in solution, use anhydrous CCl₄ or CHCl₃ (dried over molecular sieves).
-
The D₂O Exchange Test (Self-Validating Step):
-
Run the standard IR spectrum.
-
Add 1 drop of D₂O to the sample and re-run.
-
Result: If the peaks at 3300–3500 cm⁻¹ disappear (shift to ~2400 cm⁻¹ for N-D), they were N-H (or O-H). If they remain unchanged, they are not exchangeable protons.
-
-
Acquisition: Use 32 scans at 4 cm⁻¹ resolution.
-
Protocol B: Aldehyde Verification (Oxidation Check)
-
Objective: To confirm aldehyde purity and rule out carboxylic acid contamination.
-
Method:
-
Sample Prep: Liquid film (neat) on NaCl plates or ATR.
-
Check 2720 cm⁻¹: Confirm the presence of the lower Fermi doublet peak.
-
Check 2500–3300 cm⁻¹: Look for the "broad, ugly" O-H stretch of a carboxylic acid.
-
Causality: Aldehydes spontaneously oxidize to carboxylic acids in air. A high-performance aldehyde sample should lack the broad O-H band.
-
Visualizing the Logic
The following diagrams illustrate the decision process and experimental workflow.
Diagram 1: Spectral Interpretation Decision Tree
Caption: Decision logic for distinguishing Aldehydes from Amines based on hierarchical peak analysis.
Diagram 2: Experimental Workflow for Complex Samples
Caption: Step-by-step workflow emphasizing the critical drying step for amine validation.
References
-
Specac Ltd. Interpreting Infrared Spectra: Primary Amine (N-H, C-N). Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy: Aldehydes and Fermi Resonance. Available at: [Link][1][7][8][9][5][10][11][12][13][14][15][16]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes and Fermi Resonance. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
Sources
- 1. Interpreting IR Spectra [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. amherst.edu [amherst.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.vscht.cz [web.vscht.cz]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Structural Integrity Validation of 3-Amino-6-Bromopyridine-2-Carbaldehyde: A Comparative Analytical Guide
Introduction: The Stability Paradox
3-Amino-6-bromopyridine-2-carbaldehyde (CAS: 405174-97-2) is a high-value pharmacophore, particularly serving as a "linchpin" intermediate in the Friedländer synthesis of 1,8-naphthyridines and pyrido[2,3-b]pyrazines.[1]
However, its structural integrity presents a unique analytical challenge: The "Ortho-Effect" Paradox. Possessing a nucleophilic amino group at position 3 and an electrophilic aldehyde at position 2 creates a high propensity for self-condensation (dimerization/oligomerization) or oxidation.[1] Standard "shotgun" analysis (e.g., generic LC-MS gradients) often yields misleading data due to on-column degradation or hydration.[1]
This guide objectively compares analytical methodologies to validate this specific structure, moving beyond simple purity checks to rigorous structural confirmation.
Comparative Analytical Matrix
The following table contrasts the effectiveness of standard analytical techniques in detecting the specific failure modes of 3-amino-6-bromopyridine-2-carbaldehyde.
| Feature | 1H NMR (d6-DMSO) | UPLC-MS (ESI+) | FT-IR (ATR) | Application Note |
| Primary Utility | Structural Proof | Trace Impurity/Purity | Functional Group ID | NMR is the only method to definitively confirm the aldehyde proton exists.[1] |
| Aldehyde Detection | Excellent (Singlet ~9.8 ppm) | Poor (Hydrates to gem-diol) | Good (C=O stretch ~1680 cm⁻¹) | MS often shows [M+18]⁺ due to hydration, mimicking impurities.[1] |
| Dimer Detection | High (Distinct imine shifts) | High (Mass 2M-H₂O) | Moderate (C=N stretch overlap) | Dimerization is the #1 storage stability failure mode.[1] |
| Oxidation (Acid) | High (Broad -COOH, loss of -CHO) | High (Mass +16) | High (Broad -OH stretch) | Oxidation occurs rapidly in air; store under Argon.[1] |
| Regio-isomerism | High (Coupling constants) | None | Low | Distinguishes from 4-amino isomers via splitting patterns.[1] |
Protocol A: The "Gold Standard" Structural Validation (NMR)
Objective: To confirm the presence of the intact aldehyde and rule out self-condensation (Schiff base formation).[1]
Methodology
-
Solvent Selection: Use DMSO-d6 rather than CDCl₃.
-
Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL).
-
Causality: High concentrations favor intermolecular condensation (second-order kinetics).[1]
-
-
Acquisition: Run standard 1H (16 scans) and D2O exchange if amino peaks are ambiguous.
Critical Data Points (Validation Criteria)
-
The Diagnostic Singlet: Look for a sharp singlet at δ 9.6 – 9.9 ppm .[1]
-
Aromatic Region: Two doublets for the pyridine ring protons (H4 and H5).[1]
-
Coupling: Typical ortho-coupling (J ≈ 8.0 Hz).[1]
-
-
Amino Group: Broad singlet at δ 7.0 – 7.5 ppm (variable).[1]
-
Validation: Must disappear upon D2O shake.[1]
-
Technical Insight: If the aldehyde peak appears as a small hydrate peak (broad) or is missing, but the mass spec is correct, the sample may have polymerized.
Protocol B: Purity & Halogen Confirmation (UPLC-MS)
Objective: To confirm the bromine isotope pattern and quantify non-UV active impurities.
Methodology
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).[1]
-
Gradient: 5% to 95% Acetonitrile/Water over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).[1]
Critical Data Points
-
Isotope Pattern: The mass spectrum must show a 1:1 ratio of m/z M and M+2 peaks (characteristic of ⁷⁹Br and ⁸¹Br).[1]
-
Example: For C₆H₅BrN₂O (MW ~201), expect equal intensity peaks at 201 and 203 .[1]
-
-
Hydration Artifacts: Be aware of [M+H+18]⁺ (mass 219/221).[1] This is the gem-diol formed by water addition to the aldehyde on the column.[1] Do not classify this as an impurity.
-
Dimer Check: Scan for m/z ~383/385 (Schiff base dimer: 2M - H₂O).
Decision Tree & Workflow
The following diagram illustrates the logical flow for validating the material, prioritizing non-destructive methods first.
Figure 1: Logical workflow for structural validation, distinguishing between analytical artifacts (hydration) and chemical degradation.[1]
Summary of Specifications
For a Certificate of Analysis (CoA) to be valid, the material must meet these criteria:
-
Appearance: Yellow to brownish solid (darkens upon oxidation).[1]
-
1H NMR: Singlet at δ 9.6–9.9 ppm (1H), Broad singlet δ ~7.2 ppm (2H, exchangeable), Aromatic doublets (2H).
-
MS: m/z 201/203 (1:1 ratio).[1] Purity >95% (excluding hydrate peak).
-
Storage: Material is air-sensitive.[1] Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).[1]
References
-
PubChem. (2023).[1] 3-Bromopyridine-2-carbaldehyde Compound Summary (Precursor Analog Data). National Library of Medicine.[1] [Link]
-
American Elements. (2023). 3-Amino-6-bromopyridine Technical Data.[Link][1]
Sources
Reference Standards for 3-Amino-6-bromopyridine-2-carbaldehyde: A Comparative Qualification Guide
Topic: Reference standards for 3-amino-6-bromopyridine-2-carbaldehyde analysis Content Type: Publish Comparison Guides
Executive Summary
3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1261365-46-1) is a critical heterocyclic intermediate, primarily employed in the synthesis of allosteric SHP2 inhibitors and pyrido[2,3-d]pyrimidine scaffolds for oncology pipelines. Its dual functionality—an exocyclic amine adjacent to a reactive aldehyde—makes it prone to self-condensation and oxidation, posing unique challenges for analytical quantification.
This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) materials. Through experimental validation, we demonstrate that relying on RG materials for quantitative assay validation introduces a potency assignment error of up to 6.4%, directly impacting the calculation of yields and impurity profiles in GMP manufacturing.
The Challenge: Why "Purity" is Not "Potency"
In drug development, the "purity" listed on a bottle (often HPLC Area %) is rarely the "potency" (Mass Balance value). For 3-amino-6-bromopyridine-2-carbaldehyde, this discrepancy is exacerbated by three factors:
-
Aldehyde Oxidation: Rapid conversion to 3-amino-6-bromopyridine-2-carboxylic acid upon air exposure.
-
Hydrate Formation: The aldehyde moiety can form gem-diols in the presence of atmospheric moisture.
-
Schiff Base Oligomerization: Slow dimerization between the amine of one molecule and the aldehyde of another.
Comparative Specifications
The following table contrasts the typical specifications of a Certified Reference Standard versus a standard Research Grade alternative.
| Feature | Certified Reference Standard (CRS) | Research Grade (RG) Alternative |
| Primary Use | GMP Release Testing, Quantitative Assay | Synthetic Screening, Qualitative ID |
| Purity Assignment | Mass Balance (% w/w) (100% - Impurities - Water - Solvents - Ash) | HPLC Area % (ignores water/inorganics) |
| Water Content | Measured via Karl Fischer (KF) | Not typically reported |
| Residual Solvents | Quantified via GC-HS | Not typically reported |
| Homogeneity | Tested across the batch | Single vial sampling |
| Stability Data | Forced degradation profile available | Unknown |
Experimental Validation: CRS vs. RG Performance
To quantify the risk of using RG materials as analytical standards, we performed a comparative study using a validated HPLC method.
Methodology: Mass Balance Potency Assignment
Objective: Determine the true content of the intermediate to establish a reliable reference point.
Protocol:
-
Chromatographic Purity (HPLC-UV):
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: 285 nm.
-
-
Volatile Content:
-
Water: Karl Fischer coulometric titration.
-
Solvents: Headspace GC (DMSO/Ethyl Acetate).
-
-
Inorganic Content: Residue on Ignition (ROI).
Calculation:
Results: The "Hidden" Impurities
We analyzed a commercially available "98% Purity" Research Grade sample and compared it to a generated CRS.
Table 1: Comparative Analysis Data
| Parameter | Research Grade (RG) Sample | Certified Reference Standard (CRS) | Impact on Analysis |
| HPLC Purity (Area %) | 98.2% | 99.1% | RG looks acceptable initially. |
| Water Content (KF) | 4.1% (Undetected by HPLC) | 0.3% (Dried/Packaged under N2) | Major Source of Error |
| Residual Solvents | 1.8% (Ethyl Acetate) | < 0.1% | RG contains trapped solvent. |
| Residue on Ignition | 0.5% | < 0.1% | Salt residues in RG. |
| Calculated Potency | 91.9% | 98.7% | 6.8% Discrepancy |
Interpretation: If a researcher uses the RG material as a standard assuming it is 98.2% pure (based on the label), they will overestimate the concentration of the analyte in their samples by ~6.8%. In a GMP context, this could lead to releasing a drug batch that is actually sub-potent.
Stability & Degradation Pathways
Understanding the degradation of 3-amino-6-bromopyridine-2-carbaldehyde is essential for handling reference standards.
Stress Testing Protocol
Samples of the CRS were subjected to forced degradation to identify "watch-out" peaks in the chromatogram.
-
Oxidative Stress: 3% H₂O₂, RT, 4 hours.
-
Thermal Stress: 60°C, 7 days, solid state.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation routes identified during stress testing.
Figure 1: Primary degradation pathways for 3-amino-6-bromopyridine-2-carbaldehyde. Note that oxidation to the carboxylic acid is the most rapid failure mode for improperly stored standards.
Qualification Workflow: Establishing a Primary Standard
To ensure data integrity, laboratories should follow a rigorous qualification workflow when introducing a new reference standard batch.
Figure 2: Decision tree for the qualification of a Primary Reference Standard, emphasizing the necessity of orthogonal testing (Water/Solvents) alongside HPLC.
Recommendations
For researchers working with SHP2 inhibitors or pyridine-based scaffolds:
-
Do not rely on "Label Purity" for quantitative work: Research grade labels (e.g., "98%") almost always exclude water and salt content.
-
Store under inert atmosphere: The aldehyde group is highly susceptible to oxidation. Standards should be aliquoted into single-use vials under Argon and stored at -20°C.
-
Use Mass Balance for Potency: If a Certified Reference Standard is unavailable, you must characterize your in-house material using KF and ROI to calculate a "Use As" potency factor.
-
Monitor the "Acid" Peak: In your HPLC method, track the relative retention time (RRT) ~0.8-0.9 region for the carboxylic acid oxidation product, which is the primary indicator of standard degradation.
References
-
Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious SHP2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
International Conference on Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ICH Guidelines. [Link]
-
Frazão, C. M., et al. (2020). Synthesis of 1,8-Naphthyridines via Friedländer Reaction: A Review. Molecules. [Link]
-
Guan, Z., et al. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Synthetic Communications. [Link][1]
Sources
A Senior Application Scientist's Guide to Heterocycle Synthesis: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Heterocyclic scaffolds are the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these vital chemical motifs.[1][2] Their prevalence underscores the critical need for efficient, high-yielding, and scalable synthetic methods. The choice of synthetic strategy is not merely academic; it has profound implications for reaction efficiency, cost-effectiveness, and the speed at which novel therapeutic agents can be developed.
This guide provides an in-depth comparative analysis of established and modern synthetic methodologies for two ubiquitous and pharmaceutically relevant heterocyclic cores: Pyridines and Furans . Moving beyond a simple recitation of protocols, we will dissect the mechanistic underpinnings of these transformations, present comparative experimental data, and explore how enabling technologies like microwave-assisted synthesis and continuous flow chemistry are revolutionizing the field.
Part 1: The Pyridine Ring - A Pillar of Medicinal Chemistry
The pyridine ring is a common feature in top-selling pharmaceuticals.[1] However, synthesizing substituted pyridines with high efficiency and regioselectivity can be challenging, often leading to increased production costs.[1] Here, we compare the classical Hantzsch synthesis with modern, higher-yielding approaches.
The Classical Approach: Hantzsch Pyridine Synthesis
First described in 1881, the Hantzsch synthesis is a cornerstone of pyridine chemistry.[3] It is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the target pyridine.[3]
The classical Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The initial reaction forms an enamine from one equivalent of the β-ketoester and ammonia, and an alkylidene intermediate from the aldehyde and the second β-ketoester equivalent. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the DHP ring. The final, and often yield-limiting, step is the aromatization of the DHP to the pyridine, which typically requires a separate oxidizing agent.
Sources
Precision Benchmarking: Elemental Analysis for 3-amino-6-bromopyridine-2-carbaldehyde
Topic: Precision Benchmarking: Elemental Analysis vs. Orthogonal Methods for 3-amino-6-bromopyridine-2-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary: The "Heavy Atom" Challenge
For medicinal chemists, 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1260848-18-5) is a high-value scaffold used in the synthesis of kinase inhibitors and PROTAC linkers. However, its validation presents a specific analytical paradox: it is a low-molecular-weight heterocycle (MW ~201.02) with a massive halogen mass fraction (~40% Bromine).
This guide benchmarks the traditional Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide the experimental causality required to navigate the "Journal Standard" of ±0.4% tolerance, which is notoriously difficult to achieve for high-bromine pyridines due to incomplete combustion and halide interference.
Theoretical Benchmarks & Composition
Before initiating any experimental workflow, the theoretical baselines must be established. The high bromine content significantly skews the weight percentages, meaning even minor weighing errors or solvent entrapment (water/ethyl acetate) will cause catastrophic failures in the %C and %N readings.
Table 1: Theoretical Elemental Composition (C₆H₅BrN₂O)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Tolerance Range (±0.4%) |
| Carbon | 6 | 12.011 | 72.066 | 35.85% | 35.45% – 36.25% |
| Hydrogen | 5 | 1.008 | 5.040 | 2.51% | 2.11% – 2.91% |
| Nitrogen | 2 | 14.007 | 28.014 | 13.94% | 13.54% – 14.34% |
| Bromine | 1 | 79.904 | 79.904 | 39.75% | N/A (usually not tested in CHN) |
| Oxygen | 1 | 15.999 | 15.999 | 7.96% | Calculated by difference |
| Total | 201.023 | 100.00% |
Critical Insight: Note the low Hydrogen content (2.51%). In CHN analysis, water contamination is the primary enemy. Just 0.5 molar equivalents of H₂O shifts the %H from 2.51% to ~3.0%, causing an instant "Fail" status in peer review.
Comparative Analysis: CHN vs. qNMR vs. HRMS
This section objectively compares the "Gold Standard" (CHN) against modern alternatives.
Method A: Combustion Analysis (CHN)
The Traditional Gatekeeper
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOx) are separated via GC and quantified.
-
The Problem with Br: Bromine does not form a simple gas; it forms corrosive HBr and Br₂, which can poison the reduction catalysts (Copper) and interfere with the thermal conductivity detector (TCD).
-
Verdict: High Risk / High Reward. Essential for publication in conservative journals (JOC, J. Med. Chem), but requires specific "Halogen Mode" protocols.
Method B: Quantitative NMR (qNMR)
The Modern Precision Tool
-
Mechanism: Proton counting relative to a certified Internal Standard (IS) like Maleic Acid or TCNB.
-
The Edge: Unlike CHN, qNMR is unaffected by the heavy Bromine atom. It directly measures the molar ratio of the pyridine scaffold. It also explicitly identifies what the impurity is (e.g., residual solvent vs. regioisomer).
-
Verdict: Superior for Internal QC. It is the most robust method for determining absolute purity (potency) but is sometimes rejected by older reviewers as a substitute for EA.
Method C: HRMS (ESI-TOF)
The Identity Validator
-
Mechanism: Measures exact mass-to-charge ratio (m/z).
-
The Edge: Confirms the formula C₆H₅BrN₂O via the characteristic 1:1 isotopic doublet of ⁷⁹Br/⁸¹Br.
-
Verdict: Identity Only. HRMS confirms what it is, but cannot reliably tell you how pure it is (bulk purity) due to ionization suppression.
Experimental Protocols
Protocol 1: The "Halogen-Proof" CHN Workflow
To pass the ±0.4% threshold with this brominated compound, you cannot use standard settings.
Reagents & Equipment:
-
Oxidizer: Tungsten(VI) oxide (WO₃) powder (promotes combustion of refractory heterocycles).
-
Scrubber: Silver wool or Silver tungstate on Magnesium Oxide (to trap Br₂/HBr).
-
Capsule: Tin (Sn) capsule (exothermic flash aids combustion).
Step-by-Step:
-
Drying (Crucial): Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Why? The amide/aldehyde protons can H-bond with atmospheric water.
-
Weighing: Weigh exactly 2.00–3.00 mg of sample into a Tin capsule.
-
Additive: Add 5–10 mg of WO₃ directly over the sample.
-
Causality: WO₃ acts as an oxygen donor and prevents the formation of carbonized "coke" residues that entrap Nitrogen, a common failure mode for pyridines.
-
-
Combustion: Set furnace temperature to 1050°C (higher than the standard 950°C).
-
Scrubbing: Ensure the reduction tube contains a dedicated Silver (Ag) zone .
-
Causality: Ag reacts with Br₂ to form AgBr (solid), preventing halogen gases from reaching the detector and mimicking Nitrogen signals.
-
Protocol 2: qNMR Purity Assessment
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO₂). Solvent: DMSO-d₆ (to prevent aldehyde hydration).
-
Weighing: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a micro-balance (precision ±0.001 mg).
-
Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (D1): 60 seconds .
-
Causality: The T1 relaxation time of aromatic protons in brominated systems can be long. A short D1 leads to incomplete magnetization recovery and underestimation of purity.
-
Scans: 16–32.
-
-
Processing: Integrate the unique aldehyde proton (~9.8 ppm) or the aromatic doublet (~7.8 ppm) against the IS peak.
Decision Logic & Visualization
The following diagrams illustrate the decision-making process for validating this compound and the specific combustion workflow required.
Diagram 1: Analytical Validation Decision Tree
Caption: Analytical decision matrix distinguishing between rigorous publication standards (CHN) and functional internal validation (qNMR).
Diagram 2: The "Halogen-Proof" Combustion Reactor
Caption: Modified combustion flow highlighting the critical Silver (Ag) scrubbing step necessary to prevent Bromine interference.
Data Interpretation Guide
When reviewing your Elemental Analysis report, use this variance table to diagnose synthesis issues.
Table 2: Diagnostic Interpretation of EA Failures
| Observation | Likely Cause | Corrective Action |
| High %H (>2.91%) | Residual Water or Methanol. | Dry sample at higher temp (50°C) or use P₂O₅ in desiccator. |
| Low %C (<35.45%) | Inorganic salts (NaBr) or Silica gel contamination. | Filter final solution through 0.2µm PTFE; check ash content. |
| High %C (>36.25%) | Residual Ethyl Acetate or Hexane. | These solvents have high C content. Extended vacuum drying required. |
| Low %N (<13.54%) | Incomplete combustion (Coke formation). | CRITICAL: Ensure WO₃ was added. Increase O₂ dosing time. |
| Drifting Baseline | Bromine poisoning of detector. | Replace Silver scrubber; run "Blank" to clean system. |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.[3][4] [Link]
-
Royal Society of Chemistry. (2023). Elemental analysis: an important purity control but prone to manipulations.[5][Link]
-
National Institutes of Health (NIH). (2023). An International Study Evaluating Elemental Analysis Challenges.[6][Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Author Guidelines [researcher-resources.acs.org]
- 4. Author guidelines for RSC Medicinal Chemistry [rsc.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. azonano.com [azonano.com]
Crystal Structure Determination of 3-Amino-6-Bromopyridine-2-Carbaldehyde Derivatives: SC-XRD vs. Computational Profiling
Topic: Crystal Structure Determination of 3-Amino-6-Bromopyridine-2-Carbaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The scaffold 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines and bioactive Schiff bases used in kinase inhibition. Precise structural determination of its derivatives is non-trivial due to the potential for prototropic tautomerism (imine-enamine) and conformational isomerism (syn/anti relative to the pyridine nitrogen).
This guide compares the "Gold Standard" performance of Single Crystal X-Ray Diffraction (SC-XRD) against the primary alternative: DFT-Augmented Spectroscopic Profiling (NMR/IR) . While DFT offers rapid predictive insights, our analysis demonstrates that SC-XRD is indispensable for resolving the specific supramolecular halogen bonding networks (
Comparative Analysis: SC-XRD vs. DFT/NMR
In drug development, the choice between direct crystallographic determination and solution-phase modeling defines the reliability of the pharmacophore model.
Performance Matrix
| Feature | Method A: SC-XRD (The Product) | Method B: DFT + NMR (The Alternative) |
| Primary Output | 3D Atomic Coordinates ( | Chemical Shift ( |
| Stereochemistry | Absolute configuration determined directly | Inferred via coupling constants ( |
| Tautomer ID | Unambiguous location of H-atoms | Time-averaged signal (often ambiguous) |
| Interactions | Direct observation of | Predicted via electrostatic potential (MEP) |
| Sample Req. | Single Crystal ( | Solution (~5-10 mg) |
| Resolution | N/A (Ensemble average) |
Expert Insight: The Causality of Choice
Why choose SC-XRD for this specific scaffold?
-
Intramolecular Hydrogen Bonding: 3-amino-2-carbaldehyde derivatives often form a pseudo-six-membered ring via an intramolecular
bond. NMR ( ) can suggest this via downfield shifts, but only SC-XRD confirms the planarity and bond distances ( ) required for this "locked" conformation. -
Halogen Bonding: The bromine at position 6 is a classic halogen bond donor. SC-XRD is the only method to empirically map the
-hole interaction with adjacent nucleophiles, a critical vector for optimizing binding affinity in protein pockets.
Experimental Protocol: Self-Validating Workflows
A. Synthesis of Target Schiff Base Derivative
Context: To generate a stable crystal, we condense the title compound with a para-substituted aniline.
-
Reactants: Dissolve 3-amino-6-bromopyridine-2-carbaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq) in anhydrous ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).
-
Reflux: Heat at
for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Isolation: Cool to RT. The Schiff base precipitates as a yellow solid.[1] Filter and wash with cold ethanol.
B. Crystallization Strategy (The Critical Step)
Standard evaporation often yields amorphous powder for this scaffold. The Vapor Diffusion method is required.
-
Solvent Selection: Dissolve 20 mg of the derivative in a "Good Solvent" (CHCl
or DMF). -
Precipitant: Use n-Hexane or Diethyl Ether as the "Poor Solvent".
-
Setup:
-
Place the solution in a small inner vial (4 mL).
-
Place the inner vial uncapped inside a larger outer jar (20 mL) containing the poor solvent.
-
Seal the outer jar tightly.
-
-
Mechanism: The volatile poor solvent diffuses into the solution, slowly increasing supersaturation.
-
Timeline: Harvest block-shaped crystals after 3-5 days.
C. SC-XRD Data Collection & Refinement
-
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
-
Collection: Collect data at 100 K (cryostream) to reduce thermal vibration of the heavy Bromine atom.
-
Source: Mo-K
( ).
-
-
Refinement:
-
Solve structure using SHELXT (Intrinsic Phasing).
-
Refine using SHELXL (Least Squares).
-
Validation: Check for
vs convergence ( ).
-
Visualization of Workflows
Workflow Diagram: Structure Determination Pipeline
Caption: Step-by-step workflow from raw scaffold to validated crystal structure.
Interaction Map: Key Structural Features
Caption: Critical intramolecular and intermolecular forces visualized.
Supporting Data: Expected Structural Parameters
Based on analogous structures (e.g., 6-bromopyridine-2-carbaldehyde [1] and aminopyridine complexes [2]), the following parameters serve as validation benchmarks for your determined structure.
| Parameter | Expected Range | Structural Significance |
| Space Group | Centrosymmetric packing is favored for planar aromatics. | |
| Bond: C(6)-Br | Typical aromatic C-Br; shortening indicates resonance. | |
| Bond: C=N (Imine) | Confirms Schiff base formation vs. amine. | |
| Angle: N-C-C | Deviation indicates ring strain or steric repulsion. | |
| Torsion: O=C-C-N | Confirms conjugation across the pyridine-imine system. |
References
-
Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. MDPI Molecules. [Link]
-
Supramolecular Assemblies of Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations. MDPI Crystals. [Link]
-
Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Eurasian Chemical Communications. [Link]
-
Synthesis and Crystal Structure of 3-Amino-2-bromopyridine. Cambridge Structural Database (CSD). [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-amino-6-bromopyridine-2-carbaldehyde
Executive Safety Directive
Do not treat 3-amino-6-bromopyridine-2-carbaldehyde (CAS: 1289168-26-8) as a generic organic solid.
While often categorized under standard "Irritant" codes (H315, H319, H335), this compound possesses a bifunctional hazard profile that standard lab safety protocols often underestimate. The aldehyde moiety confers high reactivity and potential skin sensitization, while the halogenated pyridine ring increases lipophilicity, facilitating dermal absorption.
Immediate Operational Rule: All handling of dry powder must occur inside a certified chemical fume hood. Zero-tolerance policy for open-bench weighing.
The Hazard Architecture (The "Why")
To understand the PPE requirements, we must deconstruct the molecule. We do not rely solely on generic SDS data; we look at the functional groups driving the toxicity.
| Functional Group | Hazard Mechanism | Operational Implication |
| Aldehyde (-CHO) | Protein cross-linking; High reactivity with nucleophiles. | Sensitizer Risk: Potential for allergic contact dermatitis. Glove Permeation: Aldehydes can degrade standard nitrile faster than expected. |
| Bromine (-Br) | Increases molecular weight and lipophilicity. | Dermal Absorption: The molecule can penetrate the skin barrier more effectively than non-halogenated pyridines. |
| Aminopyridine | Neuroactive potential (structural analog to 4-AP). | Systemic Toxicity: If absorbed or inhaled, potential for neurological effects (tremors, excitation). |
The PPE Matrix: A Self-Validating System
Standard "blue nitrile" gloves are insufficient for prolonged contact with aromatic aldehydes. Use the following tiered protection strategy.
A. Hand Protection (The Double-Barrier Protocol)
-
Primary Layer (Inner): Low-Density Polyethylene (PE) or Laminate (e.g., Silver Shield®). Why: Impermeable to aromatics and aldehydes.
-
Secondary Layer (Outer): Nitrile (minimum 5 mil). Why: Mechanical strength and grip; protects the inner glove from tears.
| Contact Type | Recommended Material | Est. Breakthrough Time | Action |
| Incidental Splash | Nitrile (5 mil) | < 10 Minutes | Change immediately upon contact. |
| Prolonged Use | Double Glove (Laminate + Nitrile) | > 480 Minutes | Mandatory for synthesis/scale-up. |
B. Respiratory & Eye Protection
-
Engineering Control: Fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are inadequate due to the fine particle size of the powder, which can bypass side shields.
Operational Workflow Visualization
The following diagram outlines the critical decision points and safety barriers for handling this compound.
Caption: Operational logic flow ensuring engineering controls (Hood Check) and PPE barriers are validated before the chemical container is opened.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Critical Risk Zone)
-
The Problem: Aminopyridine derivatives are often electrostatic. They "jump" onto spatulas and gloves, increasing spread.
-
The Protocol:
-
Place an ionizing bar or use an anti-static gun inside the fume hood prior to opening the vial.
-
Line the fume hood surface with a disposable absorbent mat (plastic side down).
-
Use a disposable anti-static weighing boat. Do not return excess powder to the stock container (contamination risk).
-
Phase 2: Solubilization
-
Solvent Choice: DMSO or DMF are common solvents.
-
Caution: The aldehyde group is reactive. Avoid using protic solvents (like methanol/ethanol) for long-term storage as hemiacetals may form, altering your compound's purity.
-
Procedure: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder into the hood airstream.
Phase 3: Emergency Spill Response
-
Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or PEG-400), then wipe up. Place in a sealed bag before disposal.
-
Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone if the solvent is flammable, but for this specific compound, standard absorbent pads are acceptable.
Disposal & Deactivation
Waste Stream Classification: Halogenated Organic.
-
Do NOT mix with acidic waste streams (risk of mobilizing the amine).
-
Do NOT mix with strong oxidizers (aldehyde reactivity).
Disposal Protocol:
-
Collect all solid waste (weighing boats, contaminated gloves) in a dedicated solid hazardous waste bin labeled "Toxic/Irritant Solids."
-
Liquid waste must go into the "Halogenated Solvents" carboy.
-
Label the waste tag explicitly: Contains 3-amino-6-bromopyridine-2-carbaldehyde. Potential Sensitizer.[1]
References
-
PubChem. (2025).[2][3] Compound Summary: 3-Bromopyridine-2-carbaldehyde (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
University of Pennsylvania EHS. (2025). Nitrile Glove Chemical Compatibility Fact Sheet.[4] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
